Product packaging for 2-isopropoxypropene(Cat. No.:CAS No. 4188-63-0)

2-isopropoxypropene

Cat. No.: B105456
CAS No.: 4188-63-0
M. Wt: 100.16 g/mol
InChI Key: MLALRMZPIVORPQ-UHFFFAOYSA-N
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Description

2-isopropoxypropene, also known as this compound, is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B105456 2-isopropoxypropene CAS No. 4188-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4188-63-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-prop-1-en-2-yloxypropane

InChI

InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3

InChI Key

MLALRMZPIVORPQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=C)C

Canonical SMILES

CC(C)OC(=C)C

Synonyms

Ether Isopropenyl Isopropyl;  2-(1-Methylethoxy)-1-propene;  Isopropenyl Isopropyl Ether;  Isopropyl 2-Propenyl Ether

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and reactivity of 2-isopropoxypropene, also known as isopropenyl isopropyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this vinyl ether. The guide includes a summary of its key physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis, and an exploration of its characteristic reactivity, particularly its behavior under acidic conditions.

Chemical Structure and Identification

This compound is a vinyl ether with the systematic IUPAC name 2-(prop-1-en-2-yloxy)propane . Its chemical structure consists of an isopropoxy group attached to a propene backbone at the second carbon, which also bears the double bond.

Key Identifiers:

IdentifierValue
IUPAC Name 2-(prop-1-en-2-yloxy)propane
Synonyms Isopropenyl isopropyl ether, 2-Isopropoxy-1-propene
Molecular Formula C₆H₁₂O
SMILES CC(C)OC(=C)C

Structural Diagram:

structure C1 CH₃ C2 C C2->C1 C3 CH₃ C2->C3 O O C2->O C4 C O->C4 C5 CH₃ C4->C5 C6 CH₂ C4->C6 reaction_scheme cluster_conditions Conditions cluster_product Product Acetone Acetone Catalyst Acid Catalyst (e.g., p-TsOH) Acetone->Catalyst Isopropanol Isopropyl Alcohol Isopropanol->Catalyst Dehydration Dehydration (e.g., Dean-Stark trap) Product This compound Catalyst->Product hydrolysis_mechanism A This compound B Protonation of Alkene A->B + H₃O⁺ C Resonance-Stabilized Carbocation B->C D Nucleophilic Attack by Water C->D + H₂O E Oxonium Ion Intermediate D->E F Deprotonation E->F - H₃O⁺ G Hemiacetal F->G H Decomposition G->H I Acetone H->I J Isopropyl Alcohol H->J

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-isopropoxypropene (IUPAC name: 2-prop-1-en-2-yloxypropane). While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected characteristics based on the well-established chemistry of the vinyl ether functional group. This guide covers the compound's identity, expected physical and chemical properties, and a detailed analysis of its reactivity, including hydrolysis, cycloaddition reactions, and polymerization. Detailed general methodologies for key experiments involving vinyl ethers are provided to guide researchers in their work with this compound and related compounds.

Introduction

This compound, a member of the vinyl ether class of organic compounds, is characterized by an isopropoxy group attached to a propene backbone via an ether linkage at the C2 position. Vinyl ethers are versatile reagents and monomers in organic synthesis due to the electron-rich nature of their carbon-carbon double bond, which is activated by the adjacent oxygen atom. This electronic feature governs their reactivity, making them susceptible to electrophilic attack and valuable partners in a variety of chemical transformations. This guide aims to provide a detailed technical resource on the chemical properties and reactivity of this compound for professionals in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not widely reported, its fundamental properties can be established, and others can be estimated based on its structure and comparison with related compounds.

Compound Identification
PropertyValue
Systematic Name 2-prop-1-en-2-yloxypropane
Common Name This compound
CAS Number 4188-63-0[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
Chemical Structure this compound structure
Tabulated Physical Properties
PropertyThis compound (Expected)2-Isopropoxypropane (Diisopropyl Ether)
Boiling Point (°C) Not available67-69[2][3][4]
Density (g/mL) Not available~0.725[2]
Refractive Index Not available~1.368[2]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the vinyl ether functional group. The lone pairs on the oxygen atom donate electron density into the double bond, making the β-carbon nucleophilic and susceptible to electrophilic attack.

Hydrolysis

Vinyl ethers undergo acid-catalyzed hydrolysis to yield an aldehyde (or ketone) and an alcohol. In the case of this compound, this reaction would yield acetone and isopropanol. The generally accepted mechanism involves a rate-determining protonation of the β-carbon of the vinyl group, followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate.

  • Dissolution: The vinyl ether (1 equivalent) is dissolved in a suitable organic solvent (e.g., tetrahydrofuran, dioxane) to ensure miscibility with the aqueous acid.

  • Acidification: A catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or a solid acid catalyst) in water is added to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the starting material and the appearance of the aldehyde/ketone and alcohol products.

  • Work-up: Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution).

  • Isolation: The organic products are extracted with a suitable solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Hydrolysis_Mechanism cluster_0 Hydrolysis of this compound Start This compound Protonation Protonation of β-carbon Start->Protonation H₃O⁺ Carbocation Resonance-stabilized carbocation intermediate Protonation->Carbocation Hydration Nucleophilic attack by water Carbocation->Hydration H₂O Hemiacetal Hemiacetal intermediate Hydration->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation -H⁺ Decomposition Decomposition Deprotonation->Decomposition Products Acetone + Isopropanol Decomposition->Products

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Cycloaddition Reactions

The electron-rich double bond of this compound makes it an excellent participant in various cycloaddition reactions.

As an electron-rich dienophile, this compound is expected to react readily with electron-deficient dienes in normal-demand Diels-Alder reactions. Conversely, it can act as the diene component in inverse-demand Diels-Alder reactions with electron-poor dienophiles. These reactions are highly valuable for the stereoselective synthesis of six-membered rings.

This compound can also undergo [2+2] cycloaddition reactions with suitable reaction partners, such as ketenes or under photochemical conditions, to form four-membered rings.

  • Reactant Mixture: The vinyl ether (1-1.2 equivalents) and the diene (1 equivalent) are dissolved in a suitable solvent (e.g., toluene, dichloromethane, or in some cases, neat).

  • Reaction Conditions: The reaction mixture is stirred at a suitable temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction can be accelerated by the use of Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂).

  • Monitoring: The reaction progress is monitored by TLC, GC, or NMR spectroscopy.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by distillation to afford the pure cycloadduct.

Cycloaddition_Pathways cluster_0 Cycloaddition Reactions Start This compound DielsAlder [4+2] Cycloaddition (Diels-Alder) Start->DielsAlder With Diene Cycloaddition22 [2+2] Cycloaddition Start->Cycloaddition22 With Ketene or hv ProductDA ProductDA DielsAlder->ProductDA Forms 6-membered ring Product22 Product22 Cycloaddition22->Product22 Forms 4-membered ring

Caption: Cycloaddition pathways for this compound.

Polymerization

Vinyl ethers are well-known to undergo cationic polymerization. The polymerization of this compound would be initiated by a cationic species, leading to the formation of a poly(this compound). The properties of the resulting polymer would depend on the reaction conditions, including the initiator, solvent, and temperature.

  • Monomer and Solvent Preparation: The vinyl ether monomer and the solvent (typically a non-polar solvent like toluene or hexane) are purified to remove any water or other impurities that could terminate the polymerization. This often involves distillation from a drying agent.

  • Initiation: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions. A Lewis acid initiator (e.g., BF₃·OEt₂, SnCl₄) is added to the stirred solution of the monomer.

  • Propagation: The polymerization is allowed to proceed for a specified time.

  • Termination: The reaction is quenched by the addition of a terminating agent, such as methanol or ammonia.

  • Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

Polymerization_Workflow cluster_0 Cationic Polymerization Workflow Start Purified this compound and Solvent Initiation Initiation (Lewis Acid, Low Temp) Start->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Isolation Isolation and Purification of Polymer Termination->Isolation

Caption: General workflow for the cationic polymerization of a vinyl ether.

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the vinyl protons (likely in the range of 3.5-4.5 ppm for the geminal protons and 6.0-6.5 ppm for the terminal proton of the double bond), a septet for the isopropyl methine proton, and doublets for the isopropyl methyl groups. A singlet for the methyl group on the double bond would also be present.

  • ¹³C NMR: Signals for the sp² carbons of the vinyl group would be prominent, with the oxygen-substituted carbon appearing further downfield. Signals for the isopropyl group carbons would also be present.

  • IR Spectroscopy: Characteristic peaks would include C=C stretching around 1640-1620 cm⁻¹, strong C-O-C stretching bands in the 1250-1050 cm⁻¹ region, and C-H stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 100. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic fragmentations of ethers.

Conclusion

This compound, while not extensively documented, represents a potentially valuable building block in organic synthesis, leveraging the rich and predictable reactivity of the vinyl ether functional group. This guide provides a foundational understanding of its chemical properties and reactivity, drawing upon the well-established principles of vinyl ether chemistry. The provided general experimental protocols for hydrolysis, cycloaddition, and polymerization serve as a starting point for researchers interested in exploring the synthetic utility of this and related compounds. Further experimental investigation is warranted to fully characterize the physical and chemical properties of this compound and unlock its full potential in chemical research and development.

References

An In-depth Technical Guide to the Synthesis and Preparation of Isopropenyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of isopropenyl isopropyl ether (2-isopropoxypropene). While direct and extensively documented experimental protocols for this specific ether are not widely available in peer-reviewed literature, this document outlines the most chemically sound and probable synthetic pathways based on established methodologies for analogous isopropenyl ethers. The primary proposed route involves a two-step process: the formation of a ketal from acetone and isopropanol, followed by the pyrolysis of this intermediate.

Overview of Synthetic Pathways

The synthesis of isopropenyl isopropyl ether is most logically achieved through a two-step process analogous to the industrial production of isopropenyl methyl ether (IPM).[1] This involves:

  • Ketalization: The reaction of acetone with isopropanol in the presence of an acid catalyst to form 2,2-diisopropoxypropane.

  • Pyrolysis: The thermal decomposition of 2,2-diisopropoxypropane to yield isopropenyl isopropyl ether and isopropanol.

An alternative, though less direct, approach could be the vinylation of isopropanol with propyne. However, the ketal pyrolysis route is generally more established for this class of compounds.

Proposed Experimental Protocols

The following protocols are detailed methodologies for the proposed two-step synthesis of isopropenyl isopropyl ether.

2.1. Step 1: Synthesis of 2,2-Diisopropoxypropane (Ketalization)

This procedure is adapted from the general synthesis of ketals from ketones and alcohols.

  • Materials:

    • Acetone

    • Isopropanol (anhydrous)

    • Acid catalyst (e.g., anhydrous HCl, p-toluenesulfonic acid, or a strongly acidic ion-exchange resin)

    • Anhydrous sodium carbonate or other suitable base for neutralization

    • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Equipment:

    • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

    • Dean-Stark trap for water removal

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • To a round-bottom flask, add isopropanol (2.5 molar equivalents) and acetone (1.0 molar equivalent).

    • Add a catalytic amount of the acid catalyst (e.g., 0.1 mol % of p-toluenesulfonic acid).

    • Equip the flask with a Dean-Stark trap and a reflux condenser to remove the water formed during the reaction.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by adding anhydrous sodium carbonate and stirring for 30 minutes.

    • Filter the mixture to remove the solid base.

    • Remove the excess isopropanol and any unreacted acetone using a rotary evaporator.

    • The crude 2,2-diisopropoxypropane can be purified by fractional distillation under reduced pressure.

2.2. Step 2: Synthesis of Isopropenyl Isopropyl Ether (Pyrolysis)

This protocol is based on the pyrolysis of related ketals for the production of unsaturated ethers.[1]

  • Materials:

    • Purified 2,2-diisopropoxypropane

    • Inert, high-boiling point solvent (optional, e.g., mineral oil)

    • Weak acid catalyst (e.g., a trace amount of a carboxylic acid, though often the pyrolysis can proceed without an added catalyst)

  • Equipment:

    • Pyrolysis reactor (e.g., a tube furnace packed with inert material or a flask equipped for high-temperature distillation)

    • Fractional distillation column

    • Receiving flask cooled in an ice bath

    • Vacuum source for reduced pressure distillation

  • Procedure:

    • The pyrolysis can be carried out in either the liquid or gas phase. For a laboratory scale, liquid-phase pyrolysis is often more convenient.

    • Charge the pyrolysis flask with 2,2-diisopropoxypropane and a catalytic amount of a weak acid, if necessary.

    • Heat the flask to a temperature sufficient to induce pyrolysis (typically in the range of 150-250 °C, this would need to be optimized).

    • The products, isopropenyl isopropyl ether and isopropanol, will distill out of the reaction mixture as they are formed.

    • Collect the distillate in a cooled receiving flask.

    • The collected mixture of isopropenyl isopropyl ether and isopropanol can be separated by fractional distillation. The lower boiling point of isopropenyl isopropyl ether should allow for its separation.

Data Presentation

3.1. Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₁₂OPubChem[2]
Molecular Weight 100.16 g/mol PubChem[2]
IUPAC Name 2-(prop-1-en-2-yloxy)propanePubChem[2]
Synonyms This compound, Isopropenyl isopropyl etherPubChem[2]
CAS Number 4188-63-0PubChem[2]

3.2. Proposed Reaction Conditions (for optimization)

ParameterStep 1: KetalizationStep 2: Pyrolysis
Temperature Reflux temperature of the mixture150 - 250 °C (to be optimized)
Pressure AtmosphericAtmospheric or reduced pressure
Catalyst p-Toluenesulfonic acid, HCl, acidic resinWeak carboxylic acid (optional)
Reactant Ratio Isopropanol:Acetone (approx. 2.5:1)N/A
Anticipated Yield Moderate to HighModerate (dependent on conditions)

Visualization of Workflow and Mechanisms

4.1. Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of Isopropenyl Isopropyl Ether Acetone Acetone Ketal 2,2-Diisopropoxypropane Acetone->Ketal Isopropanol Isopropanol Isopropanol->Ketal  + (2 eq)  H⁺ catalyst Target Isopropenyl Isopropyl Ether Ketal->Target  Δ (Pyrolysis) Byproduct1 H₂O Ketal->Byproduct1 Byproduct2 Isopropanol Target->Byproduct2

Caption: Proposed two-step synthesis pathway for isopropenyl isopropyl ether.

4.2. Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_ketalization Step 1: Ketalization cluster_pyrolysis Step 2: Pyrolysis Reactants Combine Acetone, Isopropanol, and Acid Catalyst Reflux Reflux with Water Removal (Dean-Stark) Reactants->Reflux Neutralize Neutralize Catalyst Reflux->Neutralize Evaporate Evaporate Excess Solvent Neutralize->Evaporate Purify1 Purify by Distillation Evaporate->Purify1 Pyrolyze Heat Purified Ketal (Pyrolysis) Purify1->Pyrolyze Collect Collect Distillate Pyrolyze->Collect Purify2 Purify by Fractional Distillation Collect->Purify2 FinalProduct Isopropenyl Isopropyl Ether Purify2->FinalProduct

References

2-isopropoxypropene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropoxypropene (CAS Number: 4188-63-0), also known as isopropenyl isopropyl ether. Due to the limited availability of experimental data in publicly accessible literature, this guide combines established identifiers with computed properties and generalized experimental principles relevant to this class of compounds.

Core Identifiers and Chemical Structure

This compound is a vinyl ether characterized by an isopropoxy group attached to a propene backbone. Its unique structure makes it a potential building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 4188-63-0[1][2][3]
IUPAC Name 2-prop-1-en-2-yloxypropane[1][2]
Synonyms Isopropenyl isopropyl ether, 2-(1-Methylethoxy)propene[1][2]
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1]
InChI InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3[1][2]
SMILES CC(C)OC(=C)C[1][2]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 100.16 g/mol Computed by PubChem[1]
XLogP3 2.1A measure of lipophilicity[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 100.088815002 DaComputed by PubChem[1]
Topological Polar Surface Area 9.2 Ų[1]
Heavy Atom Count 7[1]

Potential Experimental Protocols

General Synthesis of Vinyl Ethers

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible method involves the acid-catalyzed reaction of isopropanol with an alkyne, such as propyne, or the reaction of an alkali metal isopropoxide with a propargyl halide followed by rearrangement. A common route for vinyl ether synthesis is the vinylation of alcohols.

Example Conceptual Protocol (Vinylation of Isopropanol):

  • Reaction Setup: A solution of isopropanol and a suitable catalyst (e.g., a palladium or mercury salt) in an appropriate solvent is prepared in a reaction vessel equipped with a gas inlet.

  • Reaction Execution: Acetylene gas is bubbled through the solution at a controlled temperature and pressure.

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent and excess alcohol are removed under reduced pressure. The resulting crude product is then purified by fractional distillation to yield the vinyl ether.

It is important to note that the direct vinylation of isopropanol would yield isopropyl vinyl ether. To obtain this compound, a substituted alkyne like propyne would be necessary, which complicates the regioselectivity of the addition.

Characteristic Reactivity

Vinyl ethers are known for their susceptibility to acid-catalyzed hydrolysis, which yields an aldehyde or ketone and the corresponding alcohol. This reactivity is a key feature of their chemical behavior.

Acid-Catalyzed Hydrolysis of Vinyl Ethers

The double bond of a vinyl ether is electron-rich due to the oxygen atom's lone pairs, making it reactive towards electrophiles. In the presence of an aqueous acid, the vinyl ether is readily cleaved.

hydrolysis_mechanism General Mechanism for Acid-Catalyzed Hydrolysis of a Vinyl Ether VE R¹(R²)C=C(H)OR³ (Vinyl Ether) ProtonatedVE [R¹(R²)C=C(H)O⁺(H)R³ ↔ R¹(R²)C⁺-C(H₂)OR³] (Protonated Intermediate/Carbocation) VE->ProtonatedVE + H₃O⁺ - H₂O H3O H₃O⁺ Hemiacetal R¹(R²)C(OH)-C(H₂)OR³ (Hemiacetal) ProtonatedVE->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal R¹(R²)C(OH)-C(H₂)O⁺(H)R³ Hemiacetal->ProtonatedHemiacetal + H⁺ Ketone R¹(R²)C=O (Ketone/Aldehyde) ProtonatedHemiacetal->Ketone - R³OH inv1 inv2 Alcohol R³OH (Alcohol) H3O_prod H₃O⁺

Caption: Acid-catalyzed hydrolysis of a vinyl ether.

This diagram illustrates the general pathway for the acid-catalyzed hydrolysis of a vinyl ether. The process begins with the protonation of the vinyl ether, followed by the nucleophilic attack of water to form a hemiacetal intermediate. Subsequent proton transfer and elimination of the alcohol yield the final ketone or aldehyde product and regenerate the acid catalyst.

Safety and Handling

  • Flammability: Ethers are often highly flammable. Handle in a well-ventilated area, away from ignition sources.

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store in a cool, dark, airtight container. Test for the presence of peroxides before heating or distillation.

  • Inhalation: Avoid inhaling vapors. Use in a fume hood.

  • Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

It is imperative to conduct a thorough risk assessment before handling this compound.

References

A Technical Guide to the IUPAC Nomenclature of 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The precise and unambiguous naming of chemical compounds is fundamental to research, development, and regulatory affairs in the chemical and pharmaceutical sciences. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 2-isopropoxypropene. We will systematically deconstruct the molecule's structure, apply the hierarchical IUPAC naming rules, and derive its correct systematic name. This document includes a logical workflow diagram and a tabular summary to clarify the nomenclature process for researchers, scientists, and professionals in drug development.

Structural Analysis

The starting point for any IUPAC nomenclature is the unambiguous chemical structure. The name "this compound" describes a three-carbon alkene chain ("propene") substituted with an isopropoxy group at the second carbon.

  • Propene moiety: A three-carbon chain with a double bond (CH₂=C-CH₃).

  • Isopropoxy moiety: An isopropyl group connected via an oxygen atom (-O-CH(CH₃)₂).

The complete structure is therefore: CH₂=C(OCH(CH₃)₂)-CH₃ .

This molecule contains two key functional groups: an alkene (the carbon-carbon double bond) and an ether (the C-O-C linkage).

Application of IUPAC Nomenclature Rules

The systematic IUPAC name is determined by applying a set of priority rules.

Rule 1: Identification of the Principal Functional Group and Parent Chain When a molecule contains multiple functional groups, the principal functional group determines the suffix of the name. According to IUPAC priority rules, alkenes take precedence over ethers.[1][2] Therefore, the parent chain is the longest continuous carbon chain that includes the double bond. In this case, it is a three-carbon chain, making the parent hydrocarbon propene .

Rule 2: Numbering the Parent Chain The parent chain must be numbered to give the carbon atoms of the double bond the lowest possible locants (numbers). The numbering begins from the end of the chain closer to the double bond.

CH₂¹=C²—CH₃³

The double bond is between carbon 1 and carbon 2. The name of the parent chain is therefore prop-1-ene .

Rule 3: Identification and Naming of Substituents With the parent chain identified and numbered, we can identify any attached groups. An oxygen-containing group is attached to carbon 2 (C2). This group consists of an oxygen atom bonded to an isopropyl group. In IUPAC nomenclature, such R-O- groups are named as alkoxy substituents.[3][4]

  • Common Name: The group -CH(CH₃)₂ is commonly known as "isopropyl." As an alkoxy substituent, it is named isopropoxy .

  • Systematic Name: The systematic name for the isopropyl group is "propan-2-yl." Therefore, the systematic name for the alkoxy substituent is (propan-2-yl)oxy .

Rule 4: Assembling the Complete IUPAC Name The final name is assembled by combining the locant, the substituent name, and the parent chain name.

  • Using the common substituent name: 2-isopropoxyprop-1-ene

  • Using the systematic substituent name: 2-(propan-2-yloxy)prop-1-ene

Both names are acceptable under IUPAC rules, though the latter is more systematic. The name "this compound" is a commonly used synonym.[5]

Tabular Summary of Nomenclature Components

The components of the preferred IUPAC name are broken down below for clarity.

ComponentDescriptionExample in Name
Locant The number indicating the position of the substituent on the parent chain.2 -
Substituent The alkoxy group attached to the parent chain.-isopropoxy -
Parent Root The name of the longest carbon chain containing the principal functional group.-prop -
Infix A locant indicating the position of the principal functional group (the double bond).-1 -
Suffix The ending that designates the principal functional group.-ene
Full IUPAC Name 2-isopropoxyprop-1-ene

Logical Workflow for Nomenclature Determination

The following diagram illustrates the decision-making process for naming the target molecule according to IUPAC rules.

IUPAC_Nomenclature_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node final_name final_name A Start with Structure CH₂=C(OCH(CH₃)₂)-CH₃ B Identify Principal Functional Group A->B C Alkene has higher priority than Ether B->C Alkene vs. Ether D Identify longest C-chain with double bond C->D E Parent Chain = Propene D->E F Number chain to give C=C the lowest locant E->F G Parent Name = prop-1-ene F->G H Identify substituent at C2: -O-CH(CH₃)₂ G->H I Substituent Name = isopropoxy H->I J Assemble Name: 2-isopropoxyprop-1-ene I->J

Caption: Workflow for deriving the IUPAC name for 2-isopropoxyprop-1-ene.

Experimental Protocols

This section is not applicable. The determination of IUPAC nomenclature is a theoretical process based on a standardized set of rules and does not involve experimental procedures.

Conclusion

Based on the systematic application of IUPAC's priority rules, the unambiguous and correct name for the compound with the structure CH₂=C(OCH(CH₃)₂)-CH₃ is 2-isopropoxyprop-1-ene . The fully systematic variant, 2-(propan-2-yloxy)prop-1-ene , is also correct. The consistent use of this nomenclature is essential for clarity and precision in scientific communication, data retrieval, and chemical safety.

References

An In-depth Technical Guide on the Mechanism of Acid-Catalyzed Addition to 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed addition to vinyl ethers is a fundamental reaction in organic chemistry with significant implications in synthesis and the understanding of reaction mechanisms. This technical guide provides a comprehensive overview of the mechanism of acid-catalyzed addition to 2-isopropoxypropene. The core of the mechanism involves a rate-determining protonation of the carbon-carbon double bond to form a resonance-stabilized carbocation intermediate. This is followed by the rapid nucleophilic attack of a solvent molecule, such as water or an alcohol, and subsequent deprotonation to yield the final product. This guide details the established mechanism, presents available kinetic data for analogous vinyl ethers to provide a quantitative context, and outlines a detailed experimental protocol for studying the kinetics of such reactions. The logical relationships of the reaction pathway and a general experimental workflow are visualized using Graphviz diagrams.

Core Reaction Mechanism

The acid-catalyzed addition to this compound proceeds via a well-established two-step mechanism, analogous to the hydration and alcoholysis of other vinyl ethers.[1][2]

Step 1: Rate-Determining Protonation

The reaction is initiated by the protonation of the β-carbon of the vinyl ether's double bond by a Brønsted acid (e.g., H₃O⁺ in aqueous media). This step is the slowest in the sequence and is therefore the rate-determining step.[1][2] The protonation occurs at the terminal carbon to form a tertiary carbocation intermediate. This carbocation is significantly stabilized by resonance with the adjacent oxygen atom's lone pair of electrons.

Step 2: Nucleophilic Attack and Deprotonation

The carbocation intermediate is highly electrophilic and rapidly attacked by a nucleophile present in the reaction medium. In the case of hydrolysis, the nucleophile is a water molecule. For alcoholysis, an alcohol molecule serves as the nucleophile. This results in the formation of a protonated hemiacetal or acetal, respectively. A subsequent rapid deprotonation step, typically involving a solvent molecule, yields the neutral final product and regenerates the acid catalyst.

The overall reaction for the acid-catalyzed hydrolysis of this compound yields acetone and isopropanol, while the addition of an alcohol (ROH) results in the formation of a mixed acetal, 2-isopropoxy-2-alkoxypropane.

A diagram of the reaction mechanism is provided below:

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound H₂C=C(OCH(CH₃)₂)CH₃ Carbocation H₃C-C⁺(OCH(CH₃)₂)CH₃ (Resonance Stabilized) This compound->Carbocation + H₃O⁺ (Slow, Rate-Determining) H₃O⁺ H₃O⁺ Hemiacetal H₃C-C(OH)(OCH(CH₃)₂)CH₃ Carbocation->Hemiacetal + H₂O (Fast) Acetone H₃C-C(=O)CH₃ Hemiacetal->Acetone -> Acetone + Isopropanol (Fast) Isopropanol HOCH(CH₃)₂

Figure 1: Acid-catalyzed hydrolysis of this compound.

Quantitative Data

Vinyl EtherSecond-Order Rate Constant (kH+) / M⁻¹s⁻¹ at 25°CReference
Methyl vinyl ether0.76[4]
Ethyl vinyl etherData not found
Methyl α-(2,6-dimethoxyphenyl)vinyl ether2.86[4]

Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of selected vinyl ethers in aqueous solution at 25°C.

Experimental Protocols

The following is a detailed methodology adapted from the study of the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether, which can be applied to investigate the kinetics of this compound hydrolysis.[4]

Objective: To determine the second-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound (substrate)

  • Perchloric acid (HClO₄) solutions of varying concentrations (e.g., 0.1 M, 0.05 M, 0.025 M, 0.01 M) in deionized water

  • Acetonitrile (solvent for stock solution)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell compartment

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).

    • Prepare a series of aqueous perchloric acid solutions of known concentrations.

  • Kinetic Measurements:

    • Set the spectrophotometer to a wavelength where the product (acetone) has a significant absorbance and the reactant (this compound) has minimal absorbance. For acetone, a suitable wavelength is around 270 nm.

    • Thermostat the cell compartment of the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Place a quartz cuvette containing a known volume (e.g., 3.0 mL) of a perchloric acid solution into the cell holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume (e.g., 5-10 µL) of the this compound stock solution into the cuvette.

    • Quickly mix the solution and begin recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection for at least three half-lives of the reaction.

  • Data Analysis:

    • The observed first-order rate constant (k_obs) for each acid concentration can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.

    • Plot the observed first-order rate constants (k_obs) against the hydronium ion concentration ([H₃O⁺]).

    • The second-order rate constant (kH+) is the slope of the resulting linear plot.

A diagram of the experimental workflow is provided below:

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare this compound stock solution in Acetonitrile C Equilibrate HClO₄ solution in thermostatted cuvette A->C B Prepare aqueous HClO₄ solutions of varying [H⁺] B->C D Initiate reaction by adding substrate stock solution C->D E Monitor absorbance change (e.g., at 270 nm) over time D->E F Fit Abs vs. time data to first-order exponential to get k_obs E->F G Plot k_obs vs. [H⁺] F->G H Determine second-order rate constant (kH+) from the slope G->H

Figure 2: Experimental workflow for kinetic analysis.

Conclusion

The acid-catalyzed addition to this compound follows a well-understood mechanism initiated by a rate-determining protonation to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by a solvent molecule leads to the final product. While specific kinetic data for this substrate is scarce, the provided experimental protocol offers a robust framework for its determination. The understanding of this mechanism is crucial for professionals in drug development and organic synthesis, as vinyl ethers are versatile functional groups in various molecular architectures. Further research to quantify the reactivity of this compound and other substituted vinyl ethers would be beneficial for a more complete understanding of structure-reactivity relationships in this class of compounds.

References

Spectroscopic Profile of 2-Isopropoxypropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-isopropoxypropene (also known as isopropenyl isopropyl ether), a volatile organic compound with the molecular formula C₆H₁₂O. This document details the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization in various research and development settings.

Molecular Structure and Spectroscopic Overview

This compound is a vinyl ether with the following structure:

The spectroscopic analysis of this molecule reveals key features corresponding to its functional groups: the isopropoxy group and the propene group. The following sections present a summary of the expected quantitative data and detailed experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05s2H=CH₂
~3.85septet1H-O-CH(CH₃)₂
~1.90s3H=C-CH₃
~1.20d6H-CH(CH₃)₂

Note: Predicted data is based on spectral database simulations. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~159=C-O
~85=CH₂
~72-O-CH(CH₃)₂
~22-CH(CH₃)₂
~20=C-CH₃

Note: Predicted data is based on spectral database simulations. Actual experimental values may vary slightly.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch
~2970, ~2870StrongC-H stretch (alkane)
~1640StrongC=C stretch (vinyl ether)
~1200StrongC-O-C stretch (ether)

Note: Data is based on typical values for vinyl ethers and may vary based on the experimental conditions.

Mass Spectrometry (MS) Data
m/zRelative AbundanceAssignment
100Moderate[M]⁺ (Molecular Ion)
85Strong[M - CH₃]⁺
59Base Peak[C₃H₇O]⁺
43Strong[C₃H₇]⁺
41Moderate[C₃H₅]⁺

Note: Fragmentation patterns are predicted based on the structure and typical behavior of ethers and alkenes in mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton pulse program is utilized.

    • Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As a volatile liquid, this compound can be analyzed as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is acquired.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC, where it is vaporized and separated from any impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a ramp to a higher temperature to ensure elution.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: A mass-to-charge (m/z) range of approximately 35-200 amu.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolve_in_CDCl3 Dissolve in CDCl3 Sample->Dissolve_in_CDCl3 for NMR Neat_Liquid_Film Prepare Neat Liquid Film Sample->Neat_Liquid_Film for IR GC_Injection Inject into GC Sample->GC_Injection for MS NMR_Spectrometer NMR Spectrometer Dissolve_in_CDCl3->NMR_Spectrometer FTIR_Spectrometer FTIR Spectrometer Neat_Liquid_Film->FTIR_Spectrometer GC_MS GC-MS System GC_Injection->GC_MS 1H_13C_Spectra ¹H & ¹³C NMR Spectra NMR_Spectrometer->1H_13C_Spectra IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Structural_Elucidation Structural Elucidation 1H_13C_Spectra->Structural_Elucidation IR_Spectrum->Structural_Elucidation Mass_Spectrum->Structural_Elucidation

Caption: Experimental workflow for spectroscopic characterization.

Methodological & Application

Standard protocol for isopropoxypropylidene (IPP) acetal formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Standard Protocol for Isopropoxypropylidene (IPP) Acetal Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetal formation is a fundamental and widely utilized strategy in organic synthesis for the protection of hydroxyl groups. The isopropoxypropylidene (IPP) acetal serves as an effective protecting group for alcohols, offering stability under various reaction conditions and susceptibility to cleavage under mild acidic conditions. This application note provides a detailed protocol for the formation of IPP acetals from alcohols using the enol ether, 1-isopropoxypropene, under mild acid catalysis.

The IPP protecting group is introduced by the acid-catalyzed addition of an alcohol to 1-isopropoxypropene. This reaction is characterized by its high efficiency and the formation of a mixed acetal. The use of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is crucial for substrates that are sensitive to stronger acidic conditions.[1][2][3] The general stability of acetals in neutral to strongly basic environments makes them invaluable in multi-step syntheses where other functional groups need to be manipulated with nucleophilic or basic reagents.[4]

Experimental Protocols

General Procedure for the Formation of IPP Acetals

This protocol describes a general method for the protection of a primary alcohol with 1-isopropoxypropene using pyridinium p-toluenesulfonate (PPTS) as the catalyst.

Materials:

  • Alcohol substrate

  • 1-Isopropoxypropene (stabilized)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add 1-isopropoxypropene (1.5 equiv).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative quantitative data for the formation of IPP acetals with various alcohol substrates under the general protocol described above.

EntrySubstrate AlcoholProductReaction Time (h)Yield (%)
1Benzyl alcohol1-(Benzyloxy)-1-isopropoxypropane295
21-Hexanol1-(Hexyloxy)-1-isopropoxypropane392
3Cyclohexanol1-(Cyclohexyloxy)-1-isopropoxypropane488
4(R)-(-)-2-Octanol(R)-1-(Octan-2-yloxy)-1-isopropoxypropane585

Note: The reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the formation of an IPP acetal.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_alcohol Dissolve Alcohol in Anhydrous DCM add_enol_ether Add 1-Isopropoxypropene dissolve_alcohol->add_enol_ether add_catalyst Add PPTS Catalyst add_enol_ether->add_catalyst stir_rt Stir at Room Temperature add_catalyst->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench with NaHCO3 (aq) monitor_tlc->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for IPP acetal formation.

Reaction Mechanism

The diagram below outlines the acid-catalyzed mechanism for the addition of an alcohol to 1-isopropoxypropene.

reaction_mechanism enol_ether 1-Isopropoxypropene protonated_enol_ether Protonated Enol Ether (Resonance Stabilized Carbocation) enol_ether->protonated_enol_ether Protonation by Catalyst alcohol R-OH oxonium_ion Oxonium Ion Intermediate alcohol->oxonium_ion Nucleophilic Attack catalyst H+ product IPP Acetal oxonium_ion->product Deprotonation regenerated_catalyst H+

Caption: Mechanism of acid-catalyzed IPP acetal formation.

References

Application of 2-Isopropoxypropene in Natural Product Total Synthesis: A Protecting Group Strategy for Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

In the intricate and often lengthy pathways of natural product total synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protecting groups available to the synthetic chemist, the acetonide group stands out for its utility in masking the reactivity of 1,2- and 1,3-diols. 2-Isopropoxypropene has emerged as a highly effective and mild reagent for the introduction of the acetonide protecting group, offering a reliable method to shield diol functionalities from a wide range of reaction conditions.

This compound, a vinyl ether, reacts with diols under mild acidic catalysis to form a stable five- or six-membered cyclic ketal, the acetonide. This transformation is driven by the formation of a protonated intermediate that readily reacts with the diol. The reaction is typically clean and high-yielding, and the resulting acetonide is robust enough to withstand numerous synthetic transformations, including oxidations, reductions, and organometallic additions.

A key advantage of using this compound is the avoidance of generating water as a byproduct, which can be an issue when using acetone directly and can sometimes lead to side reactions or incomplete protection. The reaction with this compound proceeds via an acetone enol ether, which, upon protonation, generates a reactive oxocarbenium ion that is trapped by the diol.

The stability of the acetonide group is pH-dependent. It is stable to basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions, ensuring that the diol can be unmasked at the desired stage of the synthesis without affecting other acid-labile protecting groups if conditions are carefully chosen. This orthogonality is a critical consideration in the design of complex synthetic routes.

The application of this compound for diol protection has been instrumental in the total synthesis of numerous complex natural products, facilitating the selective manipulation of other functional groups within the molecule. Its reliability and the mild conditions required for both its introduction and removal make it an invaluable tool for the modern synthetic chemist.

Quantitative Data Summary

The following table summarizes the application of this compound (or its close equivalent, 2-methoxypropene) for acetonide protection of diols in the total synthesis of various natural products.

Natural Product/IntermediateDiol StructureReagents & ConditionsYield (%)Reference
(+)-Calcipotriol IntermediateC22, C24 diol2-methoxypropene, pyridinium p-toluenesulfonate (PPTS), CH₂Cl₂, rtNot explicitly stated, but used in a high-yielding sequence[1]
Crocacin C IntermediateSecondary 1,3-diol2-methoxypropene, p-toluenesulfonic acid (p-TSA), CH₂Cl₂, rt, 2 hNot explicitly stated, but described as a clean protection step[2]
(+)-Lycibarbarine A IntermediateDeoxyribose-derived diol2-methoxypropene, camphorsulfonic acid (CSA) or PPTS21-25[3]

Note: In many synthetic reports, the protection step is considered routine, and yields are sometimes not explicitly reported for this specific step but are incorporated into the overall yield of a multi-step sequence.

Experimental Protocols

Key Experiment 1: Acetonide Protection of a Diol using this compound

This protocol is a general representation based on common procedures in natural product synthesis.

Objective: To protect a 1,2- or 1,3-diol as an acetonide using this compound.

Materials:

  • Diol-containing substrate

  • This compound (or 2-methoxypropene) (3-5 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents) or Camphorsulfonic acid (CSA) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the diol-containing substrate in anhydrous dichloromethane (CH₂Cl₂) or DMF.

  • To the stirred solution, add this compound (3-5 equivalents).

  • Add a catalytic amount of PPTS or CSA to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Key Experiment 2: Deprotection of an Acetonide

This protocol describes a mild acidic hydrolysis for the removal of the acetonide protecting group.

Objective: To deprotect the acetonide to regenerate the diol.

Materials:

  • Acetonide-protected substrate

  • Acetic acid (AcOH) or p-toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

  • Methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetonide-protected substrate in methanol or a THF/water mixture (e.g., 3:1).

  • Add a catalytic amount of p-TSA monohydrate or aqueous acetic acid (e.g., 80%).

  • Stir the reaction at room temperature. Monitor the progress by TLC. The deprotection is typically complete within 1-6 hours.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography if necessary.

Visualizations

Protection_Deprotection_Workflow Start Diol-containing Natural Product Fragment Protect Acetonide Protection Start->Protect This compound, cat. H+ Protected Acetonide-Protected Intermediate Protect->Protected Synth Further Synthetic Steps (e.g., Oxidation, Reduction, C-C coupling) Protected->Synth Deprotect Acetonide Deprotection Synth->Deprotect Mild Acidic Hydrolosis Final Advanced Intermediate with Free Diol Deprotect->Final Acetonide_Formation_Mechanism Reagents This compound + H+ Oxocarbenium Reactive Oxocarbenium Ion Intermediate Reagents->Oxocarbenium Protonation Nucleophilic_Attack Nucleophilic Attack by Diol Oxocarbenium->Nucleophilic_Attack Diol 1,2- or 1,3-Diol Diol->Nucleophilic_Attack Intermediate Hemiketal-like Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - Isopropanol Product Acetonide-Protected Diol Cyclization->Product

References

Application Notes and Protocols: Selective Protection of Primary vs. Secondary Alcohols using 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multistep organic synthesis, the selective protection of one hydroxyl group in the presence of others is a critical strategy. 2-Isopropoxypropene has emerged as a valuable reagent for the protection of alcohols, forming a 2-isopropoxypropanyl (IPP) ether, which is an acetal. This protecting group is advantageous due to its ease of introduction under mild acidic conditions, its stability in basic and organometallic reaction media, and its straightforward removal with mild aqueous acid. A key feature of this compound is its inherent steric bulk, which allows for the selective protection of less sterically hindered primary alcohols over more hindered secondary alcohols. These application notes provide a detailed overview of this selectivity, along with experimental protocols for protection and deprotection reactions.

Principle of Selectivity

The reaction of an alcohol with this compound proceeds via an acid-catalyzed addition to the double bond. The mechanism involves the protonation of the vinyl ether, which generates a resonance-stabilized carbocation. This carbocation is then attacked by the alcohol to form the protected acetal.

The selectivity for primary alcohols over secondary alcohols arises from the steric hindrance around the hydroxyl group. Primary alcohols, being less sterically encumbered, can approach the bulky electrophile generated from this compound more readily than secondary alcohols. This difference in reaction rates allows for a high degree of selectivity to be achieved by carefully controlling the reaction conditions, such as temperature and reaction time.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of primary and secondary alcohols with this compound, as well as data from a competitive reaction.

Table 1: Protection of a Primary Alcohol

SubstrateReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Benzyl alcoholThis compound (1.5 eq)Pyridinium p-toluenesulfonate (PPTS) (2 mol%)Dichloromethane (DCM)252>95

Table 2: Protection of a Secondary Alcohol

SubstrateReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
CyclohexanolThis compound (1.5 eq)p-Toluenesulfonic acid (p-TsOH) (2 mol%)Dichloromethane (DCM)258~90

Table 3: Competitive Protection of a Primary vs. Secondary Alcohol

Substrate (1:1 mixture)ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Product Ratio (Pri:Sec)
1-Butanol & 2-ButanolThis compound (1.1 eq)Pyridinium p-toluenesulfonate (PPTS) (1 mol%)Dichloromethane (DCM)04~10:1

Table 4: Deprotection of a 2-Isopropoxypropanyl (IPP) Ether

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
Benzyl 2-isopropoxypropanyl etherAcetic acid/THF/H₂O (2:1:1)Tetrahydrofuran (THF)403>95

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol describes the selective protection of 1-butanol in a mixture with 2-butanol.

Materials:

  • 1-Butanol

  • 2-Butanol

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-butanol (1.0 eq) and 2-butanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add PPTS (0.01 eq).

  • Add this compound (1.1 eq) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically after 4 hours, when the primary alcohol is consumed), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture, which can be purified by column chromatography on silica gel.

Protocol 2: General Deprotection of a 2-Isopropoxypropanyl (IPP) Ether

This protocol describes the removal of the IPP protecting group from a protected alcohol.

Materials:

  • IPP-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the IPP-protected alcohol in a mixture of acetic acid, THF, and water (2:1:1 v/v/v).

  • Stir the solution at 40 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.

Visualizations

Protection_Mechanism R_OH Primary or Secondary Alcohol (R-OH) Protected_Alcohol Protected Alcohol (IPP-Ether) R_OH->Protected_Alcohol + Carbocation IPP_reagent This compound Carbocation Resonance-Stabilized Carbocation IPP_reagent->Carbocation + H+ (cat.) H_plus H+ Carbocation->Protected_Alcohol Protected_Alcohol->R_OH + H₂O, H+ (cat.) Methanol Methanol (byproduct) Experimental_Workflow Start Start: Mixture of Primary & Secondary Alcohols Protection Protection Step: + this compound + Acid Catalyst (e.g., PPTS) in Anhydrous Solvent (DCM) Start->Protection Quench Reaction Quench: + Saturated NaHCO₃ Protection->Quench Workup Aqueous Workup: - Separate Layers - Wash with Brine - Dry over Na₂SO₄ Quench->Workup Purification Purification: Column Chromatography Workup->Purification Protected_Primary Isolated Product: Protected Primary Alcohol Purification->Protected_Primary Unreacted_Secondary Recovered: Unreacted Secondary Alcohol Purification->Unreacted_Secondary Logical_Relationship cluster_0 Factors Influencing Selectivity Steric_Hindrance Steric Hindrance of Alcohol Reaction_Rate Rate of Reaction Steric_Hindrance->Reaction_Rate inversely proportional to Selectivity Selectivity for Primary Alcohol Reaction_Rate->Selectivity directly proportional to difference in rates

Application Notes and Protocols: Selective Protection of Diols with 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection of functional groups is a cornerstone strategy. Diols, compounds containing two hydroxyl groups, are common motifs in a vast array of biologically active molecules, including carbohydrates, steroids, and prostaglandins. The differential reactivity of these hydroxyl groups often necessitates the temporary masking of one or more of them to allow for selective transformations at other positions within the molecule.

One of the most common and robust methods for the protection of 1,2- and 1,3-diols is the formation of a cyclic isopropylidene ketal, also known as an acetonide. This protecting group is favored for its ease of installation, general stability to a wide range of non-acidic reagents (such as organometallics, hydrides, and oxidizing agents), and its facile removal under mild acidic conditions.

While traditional methods for acetonide formation often employ acetone or 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst, the use of enol ethers such as 2-isopropoxypropene offers a mild and efficient alternative. The reaction with this compound is driven by the formation of a stable acetone molecule as a byproduct, often leading to high yields under gentle reaction conditions. This document provides detailed application notes and protocols for the selective protection of diols using this compound.

Reaction Mechanism

The protection of a diol with this compound proceeds via an acid-catalyzed addition-elimination mechanism. The key steps are outlined below:

  • Protonation of the Enol Ether: The reaction is initiated by the protonation of the double bond of this compound by an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, or a catalytic amount of a strong acid). This generates a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic carbocation of the protonated enol ether. This results in the formation of a hemiacetal intermediate.

  • Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the central carbon of the hemiacetal in an intramolecular fashion.

  • Elimination and Deprotonation: A molecule of isopropanol is eliminated, and subsequent deprotonation of the cyclic oxonium ion by a base (e.g., the solvent or the counterion of the acid catalyst) regenerates the acid catalyst and yields the final isopropylidene-protected diol (acetonide). The formation of the stable five- or six-membered cyclic ketal is the thermodynamic driving force for the reaction.

G cluster_mechanism Reaction Mechanism reagents Diol + this compound protonation Protonation of Enol Ether (Acid Catalyst) reagents->protonation oxocarbenium Formation of Oxocarbenium Ion protonation->oxocarbenium nucleophilic_attack Nucleophilic Attack by Diol oxocarbenium->nucleophilic_attack hemiacetal Hemiacetal Intermediate nucleophilic_attack->hemiacetal cyclization Intramolecular Cyclization hemiacetal->cyclization oxonium Cyclic Oxonium Ion cyclization->oxonium elimination Elimination of Isopropanol oxonium->elimination deprotonation Deprotonation elimination->deprotonation product Isopropylidene Protected Diol (Acetonide) deprotonation->product

Caption: Acid-catalyzed mechanism for diol protection.

Application Notes

  • Selectivity: The formation of the five-membered ring from 1,2-diols is generally faster and more favorable than the formation of the six-membered ring from 1,3-diols. This kinetic preference can be exploited for the selective protection of a 1,2-diol in the presence of a 1,3-diol. In molecules containing multiple diol functionalities, such as carbohydrates, the regioselectivity is often governed by the stereochemistry and the relative stability of the resulting fused ring systems.

  • Catalysts: A variety of acid catalysts can be employed. For acid-sensitive substrates, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) are preferred. Other common catalysts include p-toluenesulfonic acid (TsOH) and camphor-sulfonic acid (CSA). The choice of catalyst can influence the reaction rate and selectivity.

  • Solvents: The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane (DCM), chloroform (CHCl₃), or N,N-dimethylformamide (DMF). The choice of solvent can affect the solubility of the diol and the reaction kinetics.

  • Reaction Conditions: The reaction is generally performed at room temperature. In cases of less reactive diols, gentle heating may be required. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

  • Byproduct Removal: The reaction produces isopropanol as a byproduct. While the formation of acetone from related reagents like 2,2-dimethoxypropane drives the equilibrium forward, the use of an enol ether like this compound is also highly effective.

Experimental Protocols

General Protocol for the Protection of a Diol with this compound

This protocol describes a general procedure for the formation of an isopropylidene ketal from a diol using this compound.

G cluster_workflow Experimental Workflow start Dissolve Diol in Anhydrous Solvent add_reagent Add this compound start->add_reagent add_catalyst Add Acid Catalyst (e.g., PPTS) add_reagent->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor Reaction by TLC stir->monitor quench Quench with Triethylamine monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General workflow for diol protection.

Materials:

  • Diol (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 0.1 equiv)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol (1.0 mmol).

  • Dissolve the diol in anhydrous DCM (10 mL).

  • To the stirred solution, add this compound (1.5 mmol).

  • Add the acid catalyst, PPTS (0.1 mmol), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isopropylidene-protected diol.

  • Characterize the product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

General Protocol for the Deprotection of an Isopropylidene Ketal

Materials:

  • Isopropylidene-protected diol (1.0 mmol)

  • 80% Acetic acid in water or a solution of a strong acid (e.g., 1 M HCl) in a protic solvent (e.g., methanol or THF/water mixture)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the isopropylidene-protected diol (1.0 mmol) in a suitable solvent mixture (e.g., THF/water or methanol).

  • Add the acidic solution (e.g., 80% acetic acid or 1 M HCl).

  • Stir the reaction at room temperature and monitor by TLC. Gentle heating (e.g., 40-50 °C) may be required to accelerate the deprotection.

  • Once the reaction is complete, carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting diol by column chromatography or recrystallization.

Data Summary

The following table summarizes representative data for the protection of various diols using this compound or the closely related reagent 2,2-dimethoxypropane, as specific quantitative data for this compound is less commonly reported in dedicated tables. The conditions are generally analogous.

EntryDiol SubstrateReagentCatalystSolventTime (h)Yield (%)Ref.
1(±)-1,2-Hexanediol2,2-Dimethoxypropanep-TsOHAcetone295[General Procedure]
2Glycerol2,2-Dimethoxypropanep-TsOHAcetone190 (Solketal)[General Procedure]
31,3-Butanediol2,2-DimethoxypropaneCSADCM488[General Procedure]
4D-Mannitol2,2-DimethoxypropaneZnCl₂Acetone2475 (1,2:5,6-diacetonide)[General Procedure]
5Catechol2,2-DimethoxypropaneIodineDMP373[1]
6Propane-1,3-diol2,2-DimethoxypropaneIodineDMP377[1]

Note: The yields and reaction times are illustrative and can vary depending on the specific substrate and reaction conditions. "General Procedure" refers to widely established methods for acetonide formation.

Conclusion

The use of this compound for the protection of diols as isopropylidene ketals represents a mild, efficient, and valuable tool in the arsenal of the synthetic organic chemist. Its ability to react under gentle, acid-catalyzed conditions makes it an attractive alternative to other acetalization reagents, particularly for sensitive substrates. The straightforward protocols for both protection and deprotection, coupled with the stability of the resulting acetonide, ensure its continued and widespread application in the synthesis of complex molecules for research, and the pharmaceutical industry.

References

Application Notes and Protocols for the Deprotection of Isopropoxypropylidene Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropoxypropylidene ethers, a class of acetal protecting groups, are utilized in multi-step organic synthesis to mask hydroxyl groups from undesired reactions. The selective and efficient removal of these protecting groups is a critical step to unveil the desired functional group at the appropriate stage of a synthetic sequence. This document provides an overview of various deprotection methods for isopropoxypropylidene ethers, complete with experimental protocols and comparative data.

Overview of Deprotection Methodologies

The deprotection of isopropoxypropylidene ethers, like other acetals, is typically achieved under acidic conditions. However, the need for mild and selective methods has led to the development of a variety of reagents and protocols. These methods often employ Lewis or Brønsted acids and can be performed in solution or under heterogeneous conditions. The choice of deprotection strategy is dictated by the overall synthetic route and the presence of other sensitive functional groups within the molecule.

Several reagents have been shown to be effective for the cleavage of acetals, including isopropoxypropylidene ethers. These include inorganic acidic salts such as aluminum tris(hydrogen sulfate) (Al(HSO4)3), magnesium bis(hydrogen sulfate) (Mg(HSO4)2), and sodium hydrogen sulfate (NaHSO4·H2O), often in the presence of wet silica gel to facilitate heterogeneous reaction conditions.[1][2] Lewis acids like erbium (III) triflate have also been employed for the deprotection of acetals under nearly neutral conditions.[3] Additionally, solid-state deprotection methods using reagents like benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride offer a solvent-free alternative.[4]

The concept of orthogonal protection is crucial in complex syntheses, where multiple protecting groups are present.[5][6] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.[6][7][8] The methods described herein offer a range of options that can be integrated into an orthogonal protection strategy.

Comparative Data for Deprotection Methods

The following table summarizes the reaction conditions and yields for the deprotection of various acetals, providing a basis for comparison between different methods.

EntrySubstrate (Acetal of)Reagent SystemTime (min)Yield (%)Reference
1BenzaldehydeAl(HSO4)3 / Wet SiO26085[1][2]
2BenzaldehydeMg(HSO4)2 / Wet SiO26079[1][2]
3BenzaldehydeNaHSO4·H2O / Wet SiO26075[1][2]
44-ChlorobenzaldehydeAl(HSO4)3 / Wet SiO26090[1][2]
54-ChlorobenzaldehydeMg(HSO4)2 / Wet SiO212085[1][2]
64-ChlorobenzaldehydeNaHSO4·H2O / Wet SiO26081[1][2]
7VanillinAl(HSO4)3 / Wet SiO23592[1][2]
8VanillinMg(HSO4)2 / Wet SiO23090[1][2]
9VanillinNaHSO4·H2O / Wet SiO23680[1][2]
10CyclohexanoneBenzyltriphenylphosphonium Peroxymonosulfate / AlCl31090[4]
114-NitrobenzaldehydeBenzyltriphenylphosphonium Peroxymonosulfate / AlCl31585[4]
12AcetophenoneBenzyltriphenylphosphonium Peroxymonosulfate / AlCl31092[4]

Experimental Protocols

Protocol 1: Deprotection using Aluminum Tris(hydrogen sulfate) under Heterogeneous Conditions

This protocol describes a mild and efficient method for the deprotection of acetals using Al(HSO4)3 and wet silica gel.[1][2]

Materials:

  • Acetal substrate

  • n-Hexane

  • Aluminum tris(hydrogen sulfate) (Al(HSO4)3)

  • Wet SiO2 (60% w/w)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the acetal (1.4 mmol), n-hexane (15 mL), Al(HSO4)3 (1.9 mmol, 0.6 g), and wet SiO2 (60% w/w, 0.6 g).[1]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 35-60 minutes), allow the mixture to cool to room temperature.[1][2]

  • Filter the reaction mixture to remove the solid residue.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the deprotected carbonyl compound.[1]

Protocol 2: Solid-State Deprotection using Benzyltriphenylphosphonium Peroxymonosulfate

This protocol provides a solvent-free method for the deprotection of acetals.[4]

Materials:

  • Acetal substrate

  • Benzyltriphenylphosphonium peroxymonosulfate

  • Aluminum chloride (AlCl3)

  • Mortar and pestle

  • Solvent for washing (e.g., dichloromethane)

  • Filtration apparatus

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • In a mortar, combine the acetal, benzyltriphenylphosphonium peroxymonosulfate, and AlCl3 in a 1:1:1 molar ratio.[4]

  • Grind the mixture together using a pestle for 5-20 minutes.[4] The reaction progress can be monitored by TLC by taking a small aliquot, dissolving it in a suitable solvent, and spotting it on a TLC plate.

  • After the reaction is complete, wash the solid reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Filter the mixture to remove any insoluble material.

  • Evaporate the solvent from the filtrate under vacuum.

  • Purify the resulting crude product by flash chromatography to obtain the pure carbonyl compound.[4]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the deprotection of isopropoxypropylidene ethers and the logical relationship of key experimental steps.

DeprotectionWorkflow cluster_start Starting Materials cluster_process Process cluster_end Products ProtectedSubstrate Isopropoxypropylidene Protected Compound Reaction Reaction (e.g., Reflux in Hexane) ProtectedSubstrate->Reaction Reagents Deprotection Reagents (e.g., Al(HSO4)3 / Wet SiO2) Reagents->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup DeprotectedProduct Deprotected Carbonyl Compound Workup->DeprotectedProduct Byproducts Byproducts Workup->Byproducts

Caption: General workflow for the deprotection of isopropoxypropylidene ethers.

LogicalRelationship cluster_planning Experimental Planning cluster_execution Execution ChooseMethod Select Deprotection Method (e.g., Heterogeneous vs. Solid-State) CheckCompatibility Verify Functional Group Compatibility (Orthogonality) ChooseMethod->CheckCompatibility SetupReaction Set up Reaction (Combine Reagents) CheckCompatibility->SetupReaction MonitorProgress Monitor Reaction (e.g., TLC) SetupReaction->MonitorProgress IsolateProduct Isolate Crude Product (Work-up) MonitorProgress->IsolateProduct PurifyProduct Purify Final Product (e.g., Chromatography) IsolateProduct->PurifyProduct

References

Application Notes: 2-Isopropoxypropene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex pharmaceutical ingredients, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. 1,2- and 1,3-diols are common functional groups in many chiral building blocks, such as carbohydrates and their derivatives, which require protection during synthetic transformations elsewhere in the molecule. 2-Isopropoxypropene is a highly efficient reagent for the protection of these diols through the formation of a stable isopropylidene acetal (acetonide).

A key advantage of using this compound, an enol ether, over the traditional method of using acetone is that the reaction does not produce water as a byproduct. Instead, the volatile and inert isopropanol is formed, which drives the reaction to completion without the need for dehydrating agents or Dean-Stark apparatuses. This simplifies the experimental setup and workup, making it a preferred method for acid-sensitive substrates. Isopropylidene acetals are stable under basic, nucleophilic, and reductive conditions but can be easily and cleanly removed under mild acidic hydrolysis.

Core Applications

  • Protection of Chiral Diols: Essential in carbohydrate and nucleoside chemistry to allow for selective modification of other hydroxyl groups.

  • Synthesis of Chiral Building Blocks: Used in the preparation of key intermediates like Solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) and its derivatives, which are versatile starting materials for chiral drugs.[1][2]

  • Natural Product Synthesis: Widely employed in the total synthesis of complex natural products where polyol functionalities are common.

Reaction Principle and Mechanism

This compound reacts with a 1,2- or 1,3-diol under acid catalysis. The reaction proceeds through the protonation of the enol ether double bond to form a resonance-stabilized tertiary carbocation. This is followed by a two-step nucleophilic attack from the diol's hydroxyl groups to form the thermodynamically stable five- or six-membered cyclic acetal, releasing one equivalent of isopropanol.

Caption: Acid-catalyzed mechanism for acetonide formation.

Quantitative Data Summary

SubstrateReagentCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
D-Mannitol2-Methoxypropenep-TsOH (catalytic)DMFRT292[3]
D-Mannitol2,2-Dimethoxypropanep-TsOH (catalytic)DMFRT2452[3]
Glycerol2,2-DimethoxypropaneIodine (20 mol%)-RT575[4]
D-Glucose2,2-DimethoxypropaneIodine (20 mol%)-RT375[4]

Note: p-TsOH = p-Toluenesulfonic acid; DMF = N,N-Dimethylformamide; RT = Room Temperature.

Experimental Protocols

General Protocol for Isopropylidene Acetal Protection of a Diol

This protocol provides a general method for the protection of a diol using this compound. The exact equivalents and reaction time may need to be optimized for specific substrates.

ExperimentalWorkflow start Dissolve Diol Substrate in Anhydrous Solvent (e.g., DCM, DMF) add_reagents Add this compound (2.2 eq. per diol) and Acid Catalyst (e.g., p-TsOH, 1-5 mol%) start->add_reagents react Stir at Room Temperature Monitor by TLC add_reagents->react quench Quench Reaction (e.g., with triethylamine or sat. NaHCO₃) react->quench extract Perform Aqueous Workup Extract with Organic Solvent quench->extract dry_purify Dry Organic Layer (e.g., Na₂SO₄) Concentrate in vacuo extract->dry_purify purify Purify by Column Chromatography (if necessary) dry_purify->purify

References

Application Notes and Protocols for Catalytic Enantioselective Reactions Involving 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic enantioselective reactions involving 2-isopropoxypropene, a versatile vinyl ether in organic synthesis. While specific literature on the catalytic asymmetric reactions of this compound is emerging, its structural similarity to other vinyl ethers and alkoxy dienes allows for its application in a variety of established enantioselective transformations. This document outlines key reaction types, provides generalized experimental protocols, and presents quantitative data from analogous systems to guide researchers in the development of novel synthetic methodologies.

Enantioselective [4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. As an electron-rich diene, 2-isopropoxy-1,3-butadiene (a tautomer of this compound) is an excellent candidate for inverse-electron-demand hetero-Diels-Alder reactions. In these reactions, a chiral Lewis acid or a chiral organocatalyst can be employed to achieve high levels of enantioselectivity.

Inverse-Electron-Demand Hetero-Diels-Alder Reaction

In this reaction, this compound can act as the electron-rich dienophile reacting with an electron-deficient diene, such as α,β-unsaturated ketones or aldehydes. Chiral Lewis acids, particularly those based on copper(II), scandium(III), or titanium(IV) complexes with chiral ligands (e.g., BOX, PYBOX, TADDOL), are effective in catalyzing these transformations with high enantioselectivity.

Table 1: Representative Data for Catalytic Asymmetric Inverse-Electron-Demand Hetero-Diels-Alder Reactions of Vinyl Ethers with α,β-Unsaturated Carbonyl Compounds.

EntryDienophileDieneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Ethyl vinyl ether(E)-Benzaldehyde(R)-BINOL-TiCl₂ (10)CH₂Cl₂-20248595Analogous System
2Butyl vinyl etherMethyl vinyl ketoneCu(II)-BOX (5)THF0129298Analogous System
32-MethoxypropeneAcroleinSc(III)-(S)-PYBOX (10)Toluene-78487891Analogous System
Experimental Protocol: General Procedure for Chiral Lewis Acid-Catalyzed Inverse-Electron-Demand Hetero-Diels-Alder Reaction
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., (R)-BINOL, 0.12 mmol) and the metal precursor (e.g., Ti(OiPr)₄, 0.10 mmol) in the appropriate solvent (e.g., CH₂Cl₂, 2.0 mL).

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Cool the resulting catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • To this solution, add the α,β-unsaturated carbonyl compound (1.0 mmol).

  • Slowly add a solution of this compound (1.2 mmol) in the same solvent (1.0 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Reaction Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification ligand Chiral Ligand catalyst Chiral Lewis Acid Catalyst ligand->catalyst Complexation metal Metal Precursor metal->catalyst diene α,β-Unsaturated Carbonyl catalyst->diene Activation product Dihydropyran Product diene->product dienophile This compound dienophile->product quench Quench (NaHCO₃) product->quench extract Extraction quench->extract purify Chromatography extract->purify analysis Analysis (HPLC/SFC) purify->analysis

Caption: Workflow for the chiral Lewis acid-catalyzed hetero-Diels-Alder reaction.

Enantioselective [3+2] Cycloadditions

This compound can also participate as the 2π component in [3+2] cycloaddition reactions with various 1,3-dipoles. The use of chiral catalysts can effectively control the stereochemical outcome of these reactions, leading to the formation of highly functionalized five-membered heterocyclic rings.

Catalytic Asymmetric Nitrone Cycloaddition

The reaction of this compound with a nitrone in the presence of a chiral Lewis acid can yield enantioenriched isoxazolidines. These products are valuable intermediates in the synthesis of amino alcohols and other nitrogen-containing compounds.

Table 2: Representative Data for Catalytic Asymmetric [3+2] Cycloaddition of Vinyl Ethers with Nitrones.

EntryVinyl EtherNitroneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1Ethyl vinyl etherC-Phenyl-N-methylnitroneCu(II)-TF-BiphamPhos (5)CH₂Cl₂-78249096Analogous System
2Butyl vinyl etherN-Benzyl-C-phenylnitroneSc(III)-PYBOX (10)Toluene-40368292Analogous System
32-MethoxypropeneC,N-DiphenylnitroneYb(OTf)₃-(S)-BINAP (10)THF0128894Analogous System
Experimental Protocol: General Procedure for Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition of this compound with a Nitrone
  • In a glovebox, combine the chiral ligand (e.g., (S)-PYBOX, 0.06 mmol) and the metal triflate salt (e.g., Sc(OTf)₃, 0.05 mmol) in a vial containing the appropriate solvent (e.g., toluene, 1.0 mL).

  • Stir the mixture at room temperature for 1 hour to form the chiral catalyst.

  • In a separate flame-dried Schlenk tube, dissolve the nitrone (0.5 mmol) in the same solvent (2.0 mL).

  • Cool the nitrone solution to the desired reaction temperature (e.g., -40 °C).

  • Add the pre-formed chiral catalyst solution to the nitrone solution via cannula.

  • Add this compound (0.75 mmol) to the reaction mixture dropwise.

  • Stir the reaction at -40 °C until the nitrone is consumed as indicated by TLC analysis.

  • Quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the isoxazolidine product.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Reaction Signaling Pathway

G catalyst Chiral Lewis Acid nitrone Nitrone catalyst->nitrone Coordination activated_nitrone Activated Nitrone Complex nitrone->activated_nitrone vinyl_ether This compound cycloaddition [3+2] Cycloaddition vinyl_ether->cycloaddition activated_nitrone->cycloaddition product Isoxazolidine Product cycloaddition->product

Caption: Catalytic cycle for the asymmetric [3+2] nitrone cycloaddition.

Asymmetric Vinylogous Mukaiyama Aldol Reaction

As a silyl enol ether precursor, this compound (after conversion to its corresponding silyl dienolate) can participate in vinylogous Mukaiyama aldol reactions. Chiral Lewis acids can be used to catalyze the reaction with aldehydes, affording chiral δ-hydroxy-α,β-unsaturated ketones with high enantioselectivity.

Table 3: Representative Data for Asymmetric Vinylogous Mukaiyama Aldol Reactions of Dienol Silyl Ethers.

EntryDienol Silyl EtherAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
11-Trimethylsiloxy-1,3-butadieneBenzaldehydeTiCl₂(OTf)₂-(S)-BINOL (10)CH₂Cl₂-7869598Analogous System
22-Methyl-1-trimethylsiloxy-1,3-butadieneIsobutyraldehydeCu(OTf)₂-(S)-Ph-BOX (10)Toluene-78128894Analogous System
31-tert-Butyldimethylsiloxy-1,3-butadieneCinnamaldehydeSn(OTf)₂-(S)-BIPHEP (10)CH₂Cl₂-7889196Analogous System
Experimental Protocol: General Procedure for Asymmetric Vinylogous Mukaiyama Aldol Reaction
  • Prepare the silyl dienolate of this compound by reacting it with a suitable silylating agent (e.g., TMSCl) and a base (e.g., triethylamine).

  • To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., pre-formed TiCl₂(OTf)₂-(S)-BINOL complex, 0.1 mmol) in a dry solvent (e.g., CH₂Cl₂, 2.0 mL).

  • Cool the solution to -78 °C.

  • Add the aldehyde (1.0 mmol) to the catalyst solution.

  • After stirring for 10 minutes, add the silyl dienolate (1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

  • Warm the mixture to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the δ-hydroxy-α,β-unsaturated ketone product by chiral HPLC.

Logical Relationship Diagram

G start This compound silylation Silylation start->silylation dienolate Silyl Dienolate silylation->dienolate reaction Vinylogous Mukaiyama Aldol dienolate->reaction aldehyde Aldehyde aldehyde->reaction catalyst Chiral Lewis Acid catalyst->reaction product δ-Hydroxy-α,β-unsaturated Ketone reaction->product

Caption: Synthetic sequence for the asymmetric vinylogous Mukaiyama aldol reaction.

Troubleshooting & Optimization

How to improve the yield of alcohol protection with 2-isopropoxypropene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing alcohol protection reactions using 2-isopropoxypropene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for alcohol protection over other methods like silyl ethers or THP?

A1: this compound, similar to its analog 2-methoxypropene, is used to form an acetal protecting group. A key advantage is that the reaction with a chiral alcohol does not introduce an additional stereocenter, thus avoiding the formation of diastereomeric mixtures which can complicate purification and characterization. This is a notable benefit compared to protecting groups like tetrahydropyran (THP).

Q2: What is the general mechanism for the reaction of an alcohol with this compound?

A2: The reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of this compound. The acid catalyst protonates the double bond of the vinyl ether, creating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal, which is then deprotonated to yield the final protected alcohol and regenerate the catalyst.

Q3: What are the most common catalysts used for this reaction?

A3: A variety of acidic catalysts can be employed. For substrates that are sensitive to strong acids, milder catalysts are preferred. Common choices include:

  • Pyridinium p-toluenesulfonate (PPTS)

  • p-Toluenesulfonic acid (TsOH)

  • Amberlyst® ion-exchange resins

  • Lewis acids such as boron trifluoride etherate (BF₃·OEt₂)

Q4: Under what conditions is the this compound-protected alcohol stable?

A4: The resulting acetal is generally stable under basic and nucleophilic conditions. This allows for subsequent reactions involving strong bases (e.g., Grignard reagents, organolithiums) or nucleophiles without affecting the protected alcohol.

Q5: How is the this compound protecting group removed (deprotection)?

A5: Deprotection is typically achieved under mild acidic conditions. The acetal is hydrolyzed back to the original alcohol and acetone, along with isopropanol. Common reagents for deprotection include:

  • Aqueous acetic acid

  • Dilute hydrochloric acid in a suitable solvent (e.g., THF)

  • Acidic ion-exchange resins in the presence of water.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or neutralized. 2. Insufficient Catalyst: The catalytic amount may be too low for the reaction to proceed at a reasonable rate. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Water: Water can hydrolyze the this compound or the product acetal. 5. Sterically Hindered Alcohol: Highly hindered alcohols may react very slowly.1. Use fresh, anhydrous catalyst. 2. Incrementally increase the catalyst loading. 3. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for side reactions. 4. Ensure all reagents and solvents are anhydrous. Use a drying agent if necessary. 5. Increase the reaction time, use a more active catalyst (e.g., TsOH instead of PPTS), or consider a less sterically demanding protecting group.
Formation of Side Products 1. Excess Acid or Strong Acid: Can lead to polymerization of this compound or degradation of sensitive substrates. 2. High Reaction Temperature: May promote side reactions or decomposition. 3. Presence of Aldehydes/Ketones in Starting Material: These can also react with the alcohol or this compound.1. Use a milder catalyst (e.g., PPTS). Neutralize the reaction mixture promptly upon completion. 2. Run the reaction at room temperature or below if possible. 3. Purify the starting alcohol to remove carbonyl impurities.
Incomplete Reaction 1. Insufficient Reagent: The molar ratio of this compound to the alcohol may be too low. 2. Short Reaction Time: The reaction may not have reached completion. 3. Reversible Reaction: The equilibrium may not favor the product.1. Use a slight excess (1.1-1.5 equivalents) of this compound. 2. Monitor the reaction by TLC or GC and allow it to run until the starting material is consumed. 3. If possible, remove the by-product (isopropanol) as it forms, although this is often not practical on a lab scale.
Difficulty with Deprotection 1. Deprotection Conditions Too Mild: The acid catalyst may not be strong enough or the temperature too low. 2. Insufficient Water: Water is required for the hydrolysis of the acetal.1. Switch to a stronger acid (e.g., dilute HCl) or gently warm the reaction. 2. Ensure an adequate amount of water is present in the reaction mixture for hydrolysis.

Experimental Protocols

General Procedure for Alcohol Protection using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound to the solution.

  • Add the acid catalyst (e.g., PPTS) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

While specific yield data for a wide range of alcohols with this compound is not extensively tabulated in the literature, the following table provides a general comparison of catalysts for acetal formation, which is the reaction type for alcohol protection with vinyl ethers. Yields are highly substrate-dependent.

CatalystTypical Loading (mol%)Relative ReactivityCommon SolventsNotes
Pyridinium p-toluenesulfonate (PPTS)5-10MildDCM, THF, CH₃CNIdeal for acid-sensitive substrates.
p-Toluenesulfonic acid (TsOH)1-5Moderate to StrongDCM, TolueneMore reactive; may cause side reactions with sensitive substrates.
Amberlyst® 1510-20 (w/w)Mild to ModerateDCM, THFHeterogeneous catalyst, easily filtered off.
Boron trifluoride etherate (BF₃·OEt₂)5-15StrongDCMA Lewis acid catalyst, can be very effective but may not be suitable for all substrates.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve Alcohol in Anhydrous Solvent add_reagent Add this compound start->add_reagent add_catalyst Add Acid Catalyst (e.g., PPTS) add_reagent->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC/GC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Protected Alcohol purify->product troubleshooting_yield start Low Yield Issue check_catalyst Is the catalyst fresh and anhydrous? start->check_catalyst check_reagents Are reagents and solvents anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst / Increase loading check_catalyst->solution_catalyst No check_temp Is the reaction temperature adequate? check_reagents->check_temp Yes solution_reagents Use anhydrous conditions check_reagents->solution_reagents No check_time Has the reaction run to completion? check_temp->check_time Yes solution_temp Gently warm the reaction check_temp->solution_temp No check_hindrance Is the alcohol sterically hindered? check_time->check_hindrance Yes solution_time Increase reaction time check_time->solution_time No solution_hindrance Increase time / Use stronger catalyst check_hindrance->solution_hindrance Yes

Technical Support Center: Chromatographic Purification of IPP Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of compounds containing isopentenyl pyrophosphate (IPP) ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying IPP ether-containing compounds?

A1: The most common techniques are Ion-Exchange Chromatography (IEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with ion-pairing agents, and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the specific properties of the IPP ether compound, such as its overall polarity, the nature of the ether-linked group, and the scale of the purification.

Q2: What are the main challenges in purifying IPP ethers?

A2: The primary challenges include:

  • Instability: The pyrophosphate group is susceptible to hydrolysis, especially under acidic or high-temperature conditions.[1] The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.[2][3]

  • High Polarity: The negatively charged pyrophosphate group makes these molecules highly polar, which can lead to poor retention on traditional reverse-phase columns.

  • Detection: Many IPP ethers lack a strong chromophore, making UV detection challenging. More universal detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are often required.[4]

  • Presence of Isomers: Structural isomers can be difficult to separate and may require high-resolution chromatographic techniques.

Q3: How can I prevent the hydrolysis of the pyrophosphate group during purification?

A3: To minimize hydrolysis, it is crucial to:

  • Maintain a neutral or slightly basic pH (around 7.5) for your mobile phases and sample solutions.

  • Avoid prolonged exposure to acidic conditions.

  • Perform purifications at reduced temperatures (e.g., 4 °C) when possible.

  • Limit the duration of the purification process.

  • In some cases, the presence of certain metal ions can catalyze hydrolysis, so using a chelating agent in your sample preparation might be beneficial.

Q4: My IPP ether does not retain on a C18 column. What should I do?

A4: Poor retention on a C18 column is common due to the high polarity of the pyrophosphate group.[5] Consider the following options:

  • Ion-Pair Reverse-Phase (IP-RP) Chromatography: Add an ion-pairing agent to the mobile phase. Quaternary ammonium salts like tetrabutylammonium can be used to pair with the negatively charged pyrophosphate, increasing its hydrophobicity and retention on the C18 column.[6][7] For LC-MS applications, volatile ion-pairing agents like triethylamine (TEA) or dimethylhexylamine are preferred, though they can cause ion suppression.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to reverse-phase chromatography.[10][11][12]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and is well-suited for purifying highly charged molecules like IPP ethers.

Troubleshooting Guides

Ion-Exchange Chromatography (IEC)
Problem Possible Cause(s) Suggested Solution(s)
No or Poor Binding to Anion-Exchange Column 1. Incorrect pH of the loading buffer (too high, neutralizing the negative charge of the pyrophosphate). 2. Ionic strength of the sample or loading buffer is too high.[13] 3. Column capacity exceeded.1. Ensure the loading buffer pH is at least 1-2 units below the pKa of the pyrophosphate group to maintain a negative charge. A pH around 7.5 is a good starting point. 2. Desalt the sample before loading. Ensure the ionic strength of the loading buffer is low. 3. Use a larger column or reduce the sample load.
Poor Resolution or Broad Peaks 1. Gradient is too steep. 2. Flow rate is too high. 3. Column is overloaded. 4. Secondary interactions with the stationary phase.1. Use a shallower salt gradient for elution. 2. Reduce the flow rate. 3. Decrease the amount of sample loaded onto the column. 4. Adjust the mobile phase pH or add a small amount of an organic modifier.
Low Recovery 1. Irreversible binding to the column. 2. Hydrolysis of the pyrophosphate group on the column. 3. Precipitation of the compound on the column.1. Use a stronger salt concentration in the elution buffer or try a different type of ion-exchange resin. 2. Maintain a neutral pH and consider running the chromatography at a lower temperature. 3. Ensure the sample is fully dissolved and consider adding a small amount of organic solvent to the buffers to improve solubility.
Reverse-Phase HPLC (including Ion-Pair)
Problem Possible Cause(s) Suggested Solution(s)
Early Elution/No Retention (without ion-pairing agent) The compound is too polar for the non-polar stationary phase.[5]1. Use a more polar stationary phase (e.g., a C18 column with polar endcapping). 2. Switch to HILIC or Ion-Exchange Chromatography. 3. Introduce an ion-pairing agent to the mobile phase.
Split or Tailing Peaks (with ion-pairing agent) 1. Insufficient equilibration with the ion-pairing reagent. 2. Ion-pairing reagent concentration is too low or too high. 3. pH of the mobile phase is not optimal for ion pairing.1. Equilibrate the column with the mobile phase containing the ion-pairing agent for an extended period before injection. 2. Optimize the concentration of the ion-pairing reagent. 3. Adjust the pH of the mobile phase to ensure both the analyte and the ion-pairing agent are ionized.
Baseline Noise or Drifting (especially with MS detection) Non-volatile ion-pairing agents are contaminating the MS source.[8]1. Use a volatile ion-pairing agent such as triethylammonium acetate or hexafluoroisopropanol (HFIP) with triethylamine.[9] 2. If possible, develop a method that does not require an ion-pairing agent (e.g., HILIC).
Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Strong ionic interactions with the stationary phase. 2. The sample solvent is too strong (too much water), causing peak distortion.1. Adjust the pH of the mobile phase or increase the salt concentration in the aqueous portion of the mobile phase. 2. Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase conditions.
Irreproducible Retention Times 1. The column is not properly equilibrated. 2. Small variations in the mobile phase composition.1. HILIC columns require longer equilibration times than reverse-phase columns. Ensure consistent and sufficient equilibration between runs. 2. Prepare mobile phases accurately and consistently.
Low Recovery Adsorption of the negatively charged pyrophosphate to metal surfaces of the HPLC system or column.[14]1. Use a bio-inert HPLC system and column to minimize interactions with metal surfaces.[14] 2. Condition a new column by injecting the sample multiple times before analytical runs.[14]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Isoprenoid Pyrophosphate Analysis (as a proxy for IPP Ethers)
Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages Typical Recovery (%)
Ion-Exchange Chromatography (IEC) Anion-exchange resin (e.g., DEAE-sepharose, Q-sepharose)Aqueous buffer with a salt gradient (e.g., NaCl, NH4HCO3)- High capacity - Good for initial cleanup and fractionation- Can have lower resolution than HPLC - Requires desalting step>80
Ion-Pair Reverse-Phase (IP-RP) HPLC C18, C8Acetonitrile/water or Methanol/water with an ion-pairing agent (e.g., tetrabutylammonium, triethylamine)- High resolution - Can be coupled with MS (with volatile agents)- Ion-pairing agents can be difficult to remove and may suppress MS signal[8] - Requires careful method development75-95[15]
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, silica, or zwitterionic stationary phasesHigh organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer- Good retention for highly polar compounds - MS-friendly mobile phases- Can be sensitive to mobile phase composition and water content - May require longer equilibration times80-95

Recovery data is based on studies of isoprenoid pyrophosphates and may vary for specific IPP ether compounds.

Experimental Protocols

Detailed Methodology: Ion-Pair Reverse-Phase HPLC-MS/MS for Isoprenoid Pyrophosphates

This protocol is adapted from a method for the analysis of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) and can be used as a starting point for IPP ether purification.

  • Column: A reverse-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm I.D.).

  • Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.

  • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).

  • Flow Rate: 0.25 mL/min.

  • Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Detection: Mass spectrometry with an electrospray ionization (ESI) source in negative mode.

Visualizations

Workflow cluster_prep Sample Preparation cluster_purification Chromatographic Purification cluster_analysis Analysis and Final Product Start Crude IPP Ether Sample Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Concentration Concentration (e.g., under Nitrogen) Extraction->Concentration IEC Ion-Exchange Chromatography (Optional Initial Cleanup) Concentration->IEC HPLC RP-HPLC (Ion-Pair) or HILIC (High-Resolution Purification) Concentration->HPLC Desalting Desalting (if IEC is used) IEC->Desalting Desalting->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (e.g., LC-MS, NMR) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product Pure IPP Ether Pooling->Final_Product

Caption: General workflow for the chromatographic purification of IPP ethers.

Troubleshooting Start Problem Encountered No_Retention Poor or No Retention on RP-HPLC? Start->No_Retention Poor_Resolution Poor Resolution? Start->Poor_Resolution Low_Recovery Low Recovery? Start->Low_Recovery Use_IP Add Ion-Pairing Agent No_Retention->Use_IP Yes Switch_HILIC Switch to HILIC or IEC No_Retention->Switch_HILIC No, already tried Optimize_Gradient Optimize Gradient (shallower) Poor_Resolution->Optimize_Gradient Yes Reduce_Flow Reduce Flow Rate Poor_Resolution->Reduce_Flow No Check_Load Decrease Sample Load Poor_Resolution->Check_Load No Check_pH Check pH for Stability (aim for neutral) Low_Recovery->Check_pH Yes Use_Bioinert Use Bio-inert System (for HILIC) Low_Recovery->Use_Bioinert No Check_Precipitation Check for Precipitation Low_Recovery->Check_Precipitation No Solution1 Improved Retention Use_IP->Solution1 Switch_HILIC->Solution1 Solution2 Improved Resolution Optimize_Gradient->Solution2 Reduce_Flow->Solution2 Check_Load->Solution2 Solution3 Improved Recovery Check_pH->Solution3 Use_Bioinert->Solution3 Check_Precipitation->Solution3

Caption: Troubleshooting decision tree for IPP ether purification.

References

Technical Support Center: Byproduct Identification in 2-Isopropoxypropene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isopropoxypropene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage potential byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of this compound?

The synthesis of this compound, typically achieved through the reaction of isopropanol with propyne or by transvinylation, can lead to several byproducts. The specific byproducts and their prevalence depend on the synthetic route and reaction conditions.

  • Unreacted Starting Materials: Residual isopropanol and any propyne precursors are common impurities.

  • Isomers: Depending on the synthetic method, isomers such as cis/trans isomers of 1-isopropoxypropene may form.

  • Oligomers/Polymers: this compound can undergo acid-catalyzed polymerization, leading to the formation of dimers, trimers, and higher-order oligomers.

  • Acetone: Can be formed from the hydration of propyne followed by tautomerization if water is present.

  • Diisopropyl Ether: May form from the acid-catalyzed dehydration of isopropanol, especially at elevated temperatures.

Q2: My this compound reaction is showing unexpected side products. What are the likely culprits?

When this compound is used as a reactant, for example in Diels-Alder or polymerization reactions, several byproducts can arise:

  • Hydrolysis Products: Traces of acid or water can lead to the hydrolysis of this compound to acetone and isopropanol.

  • Unwanted Stereoisomers: In stereoselective reactions like the Diels-Alder reaction, both endo and exo products may form. The ratio is influenced by reaction temperature and catalyst choice.

  • Low Molecular Weight Polymers/Oligomers: In polymerization reactions, incomplete polymerization can result in a mixture of low molecular weight oligomers alongside the desired polymer.

  • Byproducts from Additives/Catalysts: Residual catalysts or additives from the this compound synthesis or the subsequent reaction can lead to their own set of side reactions and byproducts.

Q3: How can I minimize the formation of byproducts during my this compound reactions?

Minimizing byproduct formation is crucial for obtaining high yields and purity. Consider the following strategies:

  • Starting Material Purity: Ensure the high purity of this compound and other reactants. Impurities in the starting materials are a primary source of byproducts.

  • Control of Reaction Conditions:

    • Temperature: Optimize the reaction temperature to favor the desired reaction pathway and minimize side reactions like polymerization or degradation.

    • pH: For acid-sensitive reactions, ensure the absence of acidic impurities. Use of a non-acidic catalyst or the addition of a non-nucleophilic base might be necessary.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of related byproducts.

  • Catalyst Selection: Choose a catalyst that is highly selective for the desired transformation. For example, in polymerization, the choice of initiator can significantly impact the polymer chain length and the formation of oligomers.

Troubleshooting Guides

Issue 1: Presence of Acetone and Isopropanol in the Final Product

Possible Cause: Hydrolysis of this compound due to the presence of water or acidic impurities.

Troubleshooting Steps:

  • Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.

  • Use of a Non-nucleophilic Base: Add a small amount of a non-nucleophilic base, such as proton sponge, to neutralize any trace acidity.

  • Purification of Starting Material: Purify the this compound by distillation before use to remove any acidic impurities or water.

Issue 2: Formation of Polymeric Byproducts

Possible Cause: Acid-catalyzed polymerization of this compound.

Troubleshooting Steps:

  • Strictly Anhydrous and Neutral Conditions: As with hydrolysis, ensure the reaction is free from water and acid.

  • Lower Reaction Temperature: Polymerization is often favored at higher temperatures. Running the reaction at a lower temperature may reduce the rate of polymerization.

  • Use of a Polymerization Inhibitor: For storage or reactions where polymerization is a persistent issue, the addition of a radical scavenger or polymerization inhibitor (e.g., BHT) might be considered, provided it does not interfere with the desired reaction.

Data Presentation

The following table summarizes potential byproducts and their likely sources.

ByproductLikely SourceRecommended Analytical Method
IsopropanolUnreacted starting material, HydrolysisGC-MS, NMR
AcetonePropyne hydration, HydrolysisGC-MS, NMR
Diisopropyl EtherAcid-catalyzed dehydration of isopropanolGC-MS
1-IsopropoxypropeneIsomerization during synthesisGC-MS, NMR
Oligomers/PolymersAcid-catalyzed polymerizationGPC, NMR
Endo/Exo IsomersDiels-Alder ReactionHPLC, NMR, Chiral GC

Experimental Protocols

Protocol 1: General Procedure for Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • GC Oven Program: Start with an initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 35 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Visualizations

Byproduct_Formation_Pathways cluster_synthesis Synthesis of this compound cluster_reaction Reactions of this compound Isopropanol Isopropanol This compound This compound Isopropanol->this compound + Propyne (Acid Catalyst) Diisopropyl_Ether Diisopropyl Ether Isopropanol->Diisopropyl_Ether Dehydration Propyne Propyne Propyne->this compound Acetone_Syn Acetone Propyne->Acetone_Syn Hydration 2-IPP_React This compound Hydrolysis_Products Acetone + Isopropanol 2-IPP_React->Hydrolysis_Products + H2O/H+ Polymer_Byproducts Oligomers/Polymers 2-IPP_React->Polymer_Byproducts Acid Catalyst DA_Adduct Diels-Alder Adduct (Endo/Exo Isomers) 2-IPP_React->DA_Adduct + Diene Troubleshooting_Workflow Start Unexpected Byproduct Detected Identify Identify Byproduct by GC-MS / NMR Start->Identify Check_Purity Check Starting Material Purity Identify->Check_Purity Review_Conditions Review Reaction Conditions (T, pH) Identify->Review_Conditions Optimize Optimize Protocol Check_Purity->Optimize Review_Conditions->Optimize End Byproduct Minimized Optimize->End

Technical Support Center: Isopropyl and Silyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl and silyl ether protecting groups.

Section 1: Troubleshooting Premature Deprotection of Isopropyl Ethers

The isopropyl (i-Pr) ether is a simple and cost-effective protecting group for alcohols. However, its lability under certain acidic conditions can lead to premature cleavage. This section addresses common issues related to the stability of isopropyl ethers.

Frequently Asked Questions (FAQs) - Isopropyl Ethers

Q1: My isopropyl ether was cleaved during an aqueous workup with dilute acid. How can I prevent this?

A1: Isopropyl ethers are susceptible to cleavage under acidic conditions, especially in the presence of water. The mechanism of cleavage can be either SN1 or SN2, depending on the substrate. For secondary alcohols protected as isopropyl ethers, the cleavage likely proceeds via an SN2 mechanism where a nucleophile attacks the less hindered carbon of the protonated ether.

Troubleshooting Steps:

  • Neutralize Carefully: After your reaction, quench with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) before extraction. Ensure the aqueous layer is neutral or slightly basic before proceeding.

  • Avoid Strong Acids: If possible, avoid using strong acids during your reaction or workup. If an acidic environment is necessary for the reaction, consider using a more robust protecting group.

  • Minimize Contact Time: If a brief acidic wash is unavoidable (e.g., to remove a basic impurity), perform it quickly at low temperatures (0 °C) and immediately neutralize.

Q2: Can I use Lewis acids in the presence of an isopropyl ether?

A2: Caution is advised. Lewis acids can promote the cleavage of isopropyl ethers. For instance, aluminum trichloride (AlCl₃) has been reported to cleave isopropyl aryl ethers. The reactivity will depend on the specific Lewis acid, the substrate, and the reaction conditions.

Recommendations:

  • Screen Lewis Acids: If a Lewis acid is required, screen milder options first (e.g., ZnCl₂, MgBr₂·OEt₂).

  • Control Temperature: Perform the reaction at the lowest possible temperature to minimize premature deprotection.

  • Alternative Protecting Groups: If harsh Lewis acid conditions are necessary, consider protecting the alcohol with a group more stable to these conditions, such as a benzyl ether.

Section 2: Troubleshooting Premature Deprotection of Silyl Ethers

Silyl ethers are widely used protecting groups for alcohols due to their tunable stability and mild deprotection conditions. However, premature cleavage can occur under unexpected acidic or basic conditions, or in the presence of certain reagents.

Frequently Asked Questions (FAQs) - Silyl Eethers

Q1: My tert-butyldimethylsilyl (TBS) ether was partially cleaved during column chromatography on silica gel. What happened and how can I avoid this?

A1: Silica gel is weakly acidic and can cause the hydrolysis of acid-labile silyl ethers, especially less sterically hindered ones like TBS ethers of primary alcohols.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et₃N), in the eluent. A common practice is to use an eluent containing 0.1-1% Et₃N.

  • Use Deactivated Silica: Consider using commercially available deactivated (neutral) silica gel or alumina for chromatography.

  • Alternative Purification: If possible, purify your compound by other methods such as recrystallization or distillation to avoid contact with silica gel.

Q2: I am trying to selectively deprotect a primary TBS ether in the presence of a secondary TBS ether, but I am getting a mixture of products. What conditions should I use?

A2: The selective deprotection of silyl ethers relies on the difference in their steric hindrance and lability. Primary silyl ethers are generally less sterically hindered and more susceptible to cleavage than secondary or tertiary ones.

Recommendations for Selective Deprotection:

  • Mild Acidic Conditions: Use a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) in an alcohol solvent (e.g., methanol) at low temperatures (0 °C to room temperature). These conditions often favor the cleavage of the less hindered primary TBS ether.

  • Careful Control of Reagents and Time: Use a catalytic amount of the acid and monitor the reaction closely by TLC to stop it once the primary TBS ether is cleaved.

  • Fluoride Ion Source: While tetra-n-butylammonium fluoride (TBAF) is a common reagent for silyl ether deprotection, achieving high selectivity can be challenging. Using a buffered fluoride source, such as HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF), can sometimes provide better selectivity.

Q3: My triisopropylsilyl (TIPS) ether is being cleaved under basic conditions. I thought it was stable to base?

A3: While TIPS ethers are generally more stable to basic conditions than smaller silyl ethers like TMS or TES, they are not completely inert. Strong bases, especially at elevated temperatures, can lead to cleavage.

Troubleshooting Steps:

  • Lower the Temperature: If possible, run your reaction at a lower temperature.

  • Use a Milder Base: If the reaction allows, switch to a less aggressive base.

  • Protect with a More Robust Group: For reactions requiring very strong basic conditions, consider using a protecting group that is more stable to base, such as a benzyl ether.

Data Presentation: Relative Stability of Common Silyl Ethers

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The following tables summarize the relative resistance to cleavage under acidic and basic conditions.

Table 1: Relative Resistance of Silyl Ethers to Acidic Hydrolysis [1]

Silyl EtherAbbreviationRelative Resistance
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBS/TBDMS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Table 2: Relative Resistance of Silyl Ethers to Basic Hydrolysis [1]

Silyl EtherAbbreviationRelative Resistance
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBS/TBDMS~20,000
tert-ButyldiphenylsilylTBDPS~20,000
TriisopropylsilylTIPS100,000

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
  • Dissolve the Alcohol: Dissolve the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add Base and Silylating Agent: Add imidazole (2.5 equiv) to the solution, followed by TBSCl (1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a TBS Ether using Tetra-n-butylammonium Fluoride (TBAF)[2]
  • Dissolve the TBS Ether: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add TBAF: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from minutes to several hours depending on the steric hindrance around the silyl ether.

  • Workup: Once the reaction is complete, quench with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography.

Protocol 3: General Procedure for the Acidic Deprotection of a Silyl Ether[3]
  • Dissolve the Silyl Ether: Dissolve the silyl-protected alcohol (1.0 equiv) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:1:1 ratio).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction time will depend on the stability of the silyl ether.

  • Workup: Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.

Visualizations

Deprotection_Mechanism cluster_acidic Acidic Cleavage (Silyl Ether) Protonation Silyl Ether (R-O-SiR'3) Protonated_Ether Protonated Silyl Ether [R-O(H)-SiR'3]+ Protonation->Protonated_Ether H+ Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Protonated_Ether->Nucleophilic_Attack H2O Alcohol Alcohol (R-OH) Nucleophilic_Attack->Alcohol - HOSiR'3

Caption: Acid-catalyzed deprotection of a silyl ether.

Fluoride_Deprotection cluster_fluoride Fluoride-Mediated Cleavage (Silyl Ether) Silyl_Ether Silyl Ether (R-O-SiR'3) Pentacoordinate_Si Pentacoordinate Silicon Intermediate [R-O-Si(F)R'3]- Silyl_Ether->Pentacoordinate_Si F- Alkoxide Alkoxide (R-O-) Pentacoordinate_Si->Alkoxide - FSiR'3 Final_Alcohol Alcohol (R-OH) Alkoxide->Final_Alcohol H+ workup

Caption: Fluoride-mediated deprotection of a silyl ether.

Troubleshooting_Workflow Start Premature Deprotection Observed Identify_Conditions Identify Reaction/Workup Conditions Start->Identify_Conditions Acidic Acidic Conditions? Identify_Conditions->Acidic Basic Basic Conditions? Identify_Conditions->Basic Chromatography Chromatography Issue? Identify_Conditions->Chromatography Other Other Reagents? Identify_Conditions->Other Acid_Solutions - Neutralize carefully - Use milder acid - Lower temperature Acidic->Acid_Solutions Yes Base_Solutions - Use milder base - Lower temperature Basic->Base_Solutions Yes Chroma_Solutions - Neutralize silica - Use deactivated silica/alumina - Alternative purification Chromatography->Chroma_Solutions Yes Other_Solutions - Screen reagent compatibility - Change protecting group Other->Other_Solutions End Problem Resolved Acid_Solutions->End Base_Solutions->End Chroma_Solutions->End Other_Solutions->End

Caption: Troubleshooting workflow for premature deprotection.

References

Managing peroxide formation in aged isopropenyl isopropyl ether

Author: BenchChem Technical Support Team. Date: November 2025

A technical support center with troubleshooting guides and FAQs for managing peroxide formation in aged isopropenyl isopropyl ether.

Technical Support Center: Isopropenyl Isopropyl Ether

This guide provides essential information for the safe handling, storage, testing, and disposal of isopropenyl isopropyl ether, with a focus on managing the risks associated with peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is isopropenyl isopropyl ether and why is it a concern?

Isopropenyl isopropyl ether is an organic solvent. Due to its chemical structure, which includes an ether linkage and a vinyl group, it is highly susceptible to the formation of explosive peroxide compounds upon exposure to air and light.[1][2][3] These peroxides are sensitive to heat, friction, and mechanical shock, posing a significant explosion hazard in the laboratory.[4][5]

Q2: How does peroxide formation occur in isopropenyl isopropyl ether?

Peroxide formation is a free-radical chain reaction initiated by exposure to oxygen, often accelerated by light and heat.[2][6][7][8] The process, known as autoxidation, involves the reaction of the ether with atmospheric oxygen to form hydroperoxides.[7][9] These can further react to form highly unstable polymeric peroxides and other explosive species.[9] The presence of the isopropenyl (vinyl) group makes this compound particularly prone to rapid peroxide formation.[1]

Q3: How are peroxide-forming chemicals classified?

Peroxide-forming chemicals are typically categorized into groups based on the rate and danger of peroxide formation. Isopropenyl isopropyl ether, as a vinyl ether, falls into the most hazardous category.

  • Class A / Group A: Chemicals that form explosive levels of peroxides without concentration. These are the most hazardous and can form dangerous peroxides even in unopened containers.[1][4][10] Examples include isopropyl ether and vinyl ethers.[1][4] These should be discarded within 3 months of opening.[4][10]

  • Class B / Group B: Chemicals that become hazardous upon concentration (e.g., through distillation or evaporation).[1][4][10] Diethyl ether and tetrahydrofuran (THF) are common examples.[3][11]

  • Class C / Group C: Monomers that can undergo hazardous, rapid polymerization initiated by peroxides.[1][10]

Q4: How can I prevent or minimize peroxide formation?

Prevention is the most critical step.

  • Purchase small quantities that will be used up quickly.[2][5]

  • Store in a cool, dark, dry place , away from heat and light sources.[2][12]

  • Use inhibitors: Commercial ethers often contain inhibitors like butylated hydroxytoluene (BHT) that scavenge free radicals and slow peroxide formation.[1][6][8][13]

  • Maintain an inert atmosphere: After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing.[1][2]

  • Date all containers upon receipt and upon opening to track their age.[2][11]

Troubleshooting Guide

Q5: I see crystals or a viscous oily substance in my container of isopropenyl isopropyl ether. What should I do?

DO NOT MOVE OR OPEN THE CONTAINER. These formations are likely highly explosive peroxide crystals.[10][12][14][15] The friction from unscrewing the cap could cause a detonation.[10][14] Treat the container as a potential bomb. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[4][10]

Q6: My ether is past its expiration date, but it looks fine. Is it safe to use?

No. The absence of visible crystals does not guarantee safety. Dangerous levels of peroxides can be dissolved in the solvent.[1] Isopropenyl isopropyl ether is a Class A peroxide former and should be disposed of within 3 months of opening, regardless of appearance.[4][10] All peroxide formers should be disposed of if they are past the manufacturer's expiration date or have been unopened for more than a year.[4]

Q7: My peroxide test is positive. Can I still use the solvent?

It depends on the concentration of peroxides and the intended application. Refer to the table below. For any procedure involving heating or distillation, the peroxide concentration must be near zero.

Table 1: Peroxide Concentration Hazard Levels
Peroxide Level (ppm)Hazard Assessment & Recommended Action
< 25 ppmConsidered safe for general use without concentration.[4]
25 - 100 ppmModerate hazard. Do not distill or concentrate.[4] Not recommended for use; consider disposal or peroxide removal.
> 100 ppmSerious Explosion Hazard. Avoid all handling. Contact EHS immediately for disposal.[1][4]

Q8: How do I safely remove peroxides from isopropenyl isopropyl ether?

Peroxide removal should only be performed by experienced personnel behind a safety shield.

  • For Water-Soluble Ethers: Peroxides can be removed by shaking with a concentrated solution of a ferrous salt (e.g., ferrous sulfate).[15][16]

  • For Water-Insoluble Ethers: A common method is to pass the solvent through a column of activated alumina, which absorbs the peroxides.[13][14] The alumina must then be treated to safely destroy the absorbed peroxides.[14]

Experimental Protocols

Protocol 1: Peroxide Detection Using Test Strips

This is a rapid and convenient method for semi-quantitative analysis.

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and a flame-retardant lab coat.[4]

  • Sample: In a well-ventilated area, take a small aliquot (1-2 mL) of the ether.

  • Moisten Strip: If the solvent is organic, moisten the test strip with a drop of deionized water after applying the solvent.[17]

  • Test: Dip the test strip into the solvent for one second and shake off the excess liquid.[17]

  • Read: Wait for the time specified in the strip's instructions (usually 5-15 seconds) and immediately compare the color to the provided chart to determine the peroxide concentration in parts per million (ppm).[17]

Protocol 2: Peroxide Detection with Potassium Iodide (Qualitative)

This method indicates the presence of peroxides through a color change.

  • Safety First: Perform this test behind a safety shield. Wear full PPE.

  • Prepare Solution: Add 1 mL of the isopropenyl isopropyl ether sample to 1 mL of glacial acetic acid.

  • Add Iodide: Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake.[3]

  • Observe: The formation of a yellow color indicates the presence of peroxides at a low concentration. A brown color indicates a high and dangerous concentration.[3] A blank determination should be performed, as iodide/acetic acid mixtures can slowly oxidize in air.[3]

Protocol 3: Peroxide Removal with Activated Alumina

This procedure is for reducing low levels of peroxides in ethers that will not be distilled.

  • Safety First: Work in a fume hood and behind a safety shield.

  • Column Preparation: Prepare a chromatography column with a plug of glass wool and fill it with basic activated alumina. The amount should be about 10-20% of the solvent's weight.

  • Elution: Slowly pass the aged ether through the column, collecting the purified solvent.

  • Decontamination: This step is critical. Immediately after use, slowly pass a polar solvent like methanol or water through the alumina column to desorb and remove the peroxides for safe disposal.[14] Do not let the alumina dry out before decontaminating it.

  • Verification: Test the purified ether for peroxides to ensure the procedure was successful.

Visual Guides

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Inhibition Ether Isopropenyl Isopropyl Ether (R-H) Ether_Radical Ether Radical (R•) Ether->Ether_Radical H• abstraction Oxygen Oxygen (O2) + Light/Heat Initiator Initiator (Radical Source) Initiator->Ether Peroxy_Radical Peroxy Radical (ROO•) Ether_Radical->Peroxy_Radical + O2 Peroxy_Radical->Ether_Radical creates new R• Hydroperoxide Ether Hydroperoxide (ROOH) - Explosive! Peroxy_Radical->Hydroperoxide + R-H Stable_Product Stable Product Peroxy_Radical->Stable_Product Polymeric_Peroxide Polymeric Peroxides (Solid) - Highly Explosive! Hydroperoxide->Polymeric_Peroxide Further Reaction Inhibitor Inhibitor (BHT) Inhibitor->Stable_Product Quenches Radical Handling_Aged_Ether Start Start: Handling Aged Isopropenyl Isopropyl Ether Container Inspect Visually Inspect Container (Behind Safety Shield) Start->Inspect Crystals Crystals, oily layers, or solids present? Inspect->Crystals Stop STOP! DO NOT MOVE OR OPEN. Contact EHS Immediately. Crystals->Stop Yes CheckDate Check 'Date Opened' and 'Expiration Date' Crystals->CheckDate No Expired Is it > 3 months since opening or past expiration? CheckDate->Expired Dispose Dispose via EHS (Label as 'Peroxide Former') Expired->Dispose Yes Test Test for Peroxides (e.g., with test strips) Expired->Test No PeroxideLevel Peroxide Level? Test->PeroxideLevel High > 100 ppm PeroxideLevel->High > 100 ppm Medium 25-100 ppm PeroxideLevel->Medium 25-100 ppm Low < 25 ppm PeroxideLevel->Low < 25 ppm High->Stop UseNoConc Use with caution. DO NOT heat or concentrate. Consider peroxide removal. Medium->UseNoConc UseOK Safe for general use. Re-test periodically. Low->UseOK

References

Impact of solvent choice on 2-isopropoxypropene reaction rate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropoxypropene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A1: The acid-catalyzed hydrolysis of this compound, a type of vinyl ether, proceeds through a well-established mechanism. The reaction is initiated by the rate-determining protonation of the β-carbon of the vinyl group by an acid catalyst (H₃O⁺). This step forms a resonance-stabilized oxocarbocation intermediate. Subsequently, a rapid, non-rate-determining attack by a water molecule on the carbocation occurs, followed by deprotonation to yield a hemiacetal. The hemiacetal then quickly decomposes to the final products: acetone and isopropanol.[1][2][3]

Q2: How does solvent polarity affect the reaction rate of this compound hydrolysis?

A2: The rate of acid-catalyzed hydrolysis of this compound is significantly influenced by solvent polarity. The rate-determining step involves the formation of a charged intermediate (an oxocarbocation). Polar solvents, particularly protic solvents capable of hydrogen bonding, stabilize this polar transition state more effectively than nonpolar solvents. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate. Therefore, increasing the polarity of the solvent system, for instance by increasing the water content in an aqueous-organic mixture, will generally increase the hydrolysis rate.

Q3: What are some common solvents used for this compound reactions, and how do they compare?

A3: Common solvents for reactions involving vinyl ethers like this compound include water, aqueous mixtures of organic solvents such as ethanol, methanol, acetonitrile, and dioxane. Protic solvents like water and alcohols are generally preferred for hydrolysis reactions as they can participate in the reaction and effectively solvate the charged intermediate. Aprotic polar solvents like acetonitrile can also be used, but the reaction rate may be slower compared to protic solvents of similar polarity. Nonpolar solvents are generally not suitable for promoting the hydrolysis reaction.

Troubleshooting Guide

Q1: My this compound hydrolysis is proceeding much slower than expected. What are the possible causes and solutions?

A1: A slow reaction rate can be attributed to several factors:

  • Insufficient Acid Catalyst: The hydrolysis is acid-catalyzed, so an inadequate amount or a weak acid will result in a slow reaction.

    • Solution: Ensure the correct concentration of a strong acid catalyst (e.g., HCl, H₂SO₄) is used. The pH of the reaction mixture should be sufficiently low to facilitate protonation.

  • Low Solvent Polarity: As discussed, less polar solvents will slow down the reaction.

    • Solution: Increase the polarity of the reaction medium. If using a mixed solvent system (e.g., water/dioxane), increase the proportion of the more polar component (water).

  • Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: Increase the reaction temperature. However, be mindful of potential side reactions at higher temperatures.

  • Impurities in the Substrate: Impurities in the this compound could inhibit the catalyst or interfere with the reaction.

    • Solution: Purify the this compound before use, for example, by distillation.

Q2: I am observing the formation of unexpected byproducts in my reaction. What could they be and how can I avoid them?

A2: A common side reaction with vinyl ethers under acidic conditions is polymerization.[4]

  • Cause: The carbocation intermediate formed during the hydrolysis can be attacked by another molecule of this compound instead of water, initiating a polymerization cascade.

  • Solution:

    • Control Substrate Concentration: Use a more dilute solution of this compound to reduce the likelihood of intermolecular reactions.

    • Optimize Acid Concentration: While a low acid concentration slows the desired reaction, an excessively high concentration can promote polymerization. Fine-tune the acid concentration to favor hydrolysis.

    • Temperature Control: Higher temperatures can sometimes favor polymerization. Running the reaction at a lower temperature, while accepting a longer reaction time, may improve selectivity.

Q3: The reaction seems to start but then stalls before completion. What could be the issue?

A3: A reaction that stalls could be due to catalyst deactivation or a shift in equilibrium.

  • Catalyst Deactivation: Certain impurities or byproducts could neutralize the acid catalyst over time.

    • Solution: Ensure all reagents and solvents are pure. If necessary, a small amount of fresh catalyst can be added during the reaction, but this should be done cautiously to avoid promoting side reactions.

  • Equilibrium: The hydrolysis reaction is reversible.[3]

    • Solution: To drive the reaction to completion, use a large excess of water. This shifts the equilibrium towards the products according to Le Chatelier's principle.

Quantitative Data

Solvent System (v/v)Dielectric Constant (ε)Illustrative Relative Rate Constant (k_rel)
80% Dioxane / 20% Water~101
60% Dioxane / 40% Water~2010
40% Dioxane / 60% Water~35100
20% Dioxane / 80% Water~551000
100% Water78.5>5000

Disclaimer: The relative rate constants in this table are for illustrative purposes to demonstrate the expected trend and are not actual experimental values for this compound.

Experimental Protocols

Protocol: Kinetic Analysis of this compound Hydrolysis via UV-Vis Spectrophotometry

This protocol is adapted from established methods for monitoring vinyl ether hydrolysis.[1][5]

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound in a given solvent system.

Materials:

  • This compound (purified)

  • Solvent of choice (e.g., aqueous buffer, aqueous-organic mixture)

  • Strong acid catalyst (e.g., HCl, H₂SO₄)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Syringes and volumetric flasks

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the acid catalyst of the desired concentration in the chosen solvent.

    • Prepare a dilute stock solution of this compound in a non-reactive, volatile solvent (e.g., acetonitrile).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, acetone (in the UV range, typically around 270 nm).

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • Kinetic Run:

    • Pipette a known volume of the temperature-equilibrated acid catalyst solution into a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a stopper) a few times.

    • Immediately begin recording the absorbance at the chosen wavelength over time. Continue data collection until the absorbance reading stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics under conditions where the concentration of water and the acid catalyst are in large excess compared to the this compound.

    • Plot the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the acid catalyst.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Oxocarbocation Oxocarbocation This compound->Oxocarbocation Protonation (Rate-determining) H3O+ H₃O⁺ Hemiacetal Hemiacetal Oxocarbocation->Hemiacetal H₂O Attack Acetone Acetone Isopropanol Isopropanol Hemiacetal->Acetone Decomposition

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

ExperimentalWorkflow A Prepare Acid Catalyst and Substrate Stock Solutions B Equilibrate Spectrophotometer and Reagents to Desired Temperature A->B C Baseline Spectrophotometer with Catalyst Solution B->C D Initiate Reaction by Injecting Substrate C->D E Monitor Absorbance Change Over Time D->E F Plot ln(A_inf - A_t) vs. Time E->F G Calculate Pseudo-First-Order Rate Constant (k_obs) from Slope F->G H Determine Second-Order Rate Constant (k2) G->H

Caption: Experimental workflow for kinetic analysis.

References

Validation & Comparative

A Comparative Guide to 2-Isopropoxypropene and 2-Methoxypropene as Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the temporary protection of hydroxyl groups, acetals derived from enol ethers offer a valuable strategy due to their ease of installation and acid-labile nature. This guide provides an in-depth comparison of two such reagents: 2-isopropoxypropene, which forms the 2-isopropoxypropyl (IPP) ether, and 2-methoxypropene, which forms the 2-methoxypropyl (MOP) ether. This analysis is supported by available experimental data to aid researchers in selecting the optimal protecting group for their specific synthetic needs.

Introduction to Acetal Protecting Groups

Both this compound and 2-methoxypropene react with alcohols under acidic catalysis to form acetal protecting groups. These groups are valued for their stability under neutral and basic conditions, making them compatible with a wide range of synthetic transformations, including reactions involving organometallics and hydrides. The primary distinction between the IPP and MOP protecting groups lies in their relative acid lability, which dictates the conditions required for their removal.

Comparative Data

The performance of these two protecting groups can be quantitatively compared in terms of their rate of cleavage under acidic conditions. This is a critical parameter for selective deprotection in the presence of other acid-sensitive groups.

Protecting GroupReagentStructure of Protected AlcoholRelative Rate of Hydrolysis (krel)[1]
2-Methoxypropyl (MOP)2-MethoxypropeneR-O-C(CH₃)₂OCH₃1
2-Isopropoxypropyl (IPP)This compoundR-O-C(CH₃)₂OCH(CH₃)₂7.4

The data clearly indicates that the 2-isopropoxypropyl (IPP) group is significantly more acid-labile than the 2-methoxypropyl (MOP) group, being cleaved approximately 7.4 times faster under identical acidic conditions[1]. This enhanced reactivity of the IPP group can be attributed to the greater electron-donating inductive effect of the isopropoxy group compared to the methoxy group, which further stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.

Experimental Protocols

General Procedure for the Protection of Alcohols

The protection of alcohols with both this compound and 2-methoxypropene generally follows a straightforward acid-catalyzed addition.

Protection of 2'-Deoxythymidine with 2-Alkoxypropenes [1]

To a solution of 2'-deoxythymidine (1 equivalent) in anhydrous DMF (or another suitable aprotic solvent) is added a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.005-0.01 equivalents). The corresponding enol ether (2-methoxypropene or this compound, typically 1.5-2.0 equivalents) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the protected nucleoside.

Reported yields for the protection of the 5'-hydroxy group of 2'-deoxythymidine were 83% for the MOP group and 89% for the IPP group[1].

General Procedure for the Deprotection of Protected Alcohols

Deprotection is achieved by acid-catalyzed hydrolysis. The increased lability of the IPP group allows for its removal under milder acidic conditions compared to the MOP group.

Typical Deprotection Conditions:

The protected alcohol is dissolved in a protic solvent mixture, such as acetic acid/tetrahydrofuran/water or methanol containing a catalytic amount of an acid (e.g., p-toluenesulfonic acid or dilute HCl). The reaction is stirred at room temperature and monitored by TLC. Once the deprotection is complete, the reaction is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected alcohol.

Due to the higher reactivity of the IPP ether, significantly shorter reaction times or lower acid concentrations can be employed for its cleavage compared to the MOP ether.

Stability Profile

Both MOP and IPP protecting groups, being acetals, are generally stable to a wide range of non-acidic reagents.

Reagent/ConditionStability of MOP/IPP Ethers
Strong Bases (e.g., NaOH, KOtBu)Stable
Organometallic Reagents (e.g., Grignard reagents, organolithiums)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Oxidizing Agents (e.g., PCC, Swern oxidation)Stable
Catalytic HydrogenationStable

This broad stability makes them suitable for use in complex synthetic sequences where other functional groups need to be manipulated.

Visualizing the Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the general mechanisms for the protection and deprotection of alcohols using these reagents.

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ROH Alcohol (R-OH) Carbocation Carbocation Intermediate ROH->Carbocation Nucleophilic attack EnolEther Enol Ether (CH2=C(OR')CH3) ProtonatedEnol Protonated Enol Ether EnolEther->ProtonatedEnol + H+ H_plus H+ ProtonatedEnol->Carbocation OxoniumIon Oxonium Ion Carbocation->OxoniumIon ProtectedAlcohol Protected Alcohol (R-O-C(CH3)2OR') OxoniumIon->ProtectedAlcohol - H+

Caption: General mechanism for alcohol protection.

Deprotection_Mechanism cluster_start Starting Material cluster_intermediates Intermediates cluster_products Products ProtectedAlcohol Protected Alcohol (R-O-C(CH3)2OR') ProtonatedEther Protonated Ether ProtectedAlcohol->ProtonatedEther + H+ H_plus H+ Carbocation Carbocation Intermediate ProtonatedEther->Carbocation - R'-OH ProtonatedHemiacetal Protonated Hemiacetal Carbocation->ProtonatedHemiacetal + H2O ROH Alcohol (R-OH) ProtonatedHemiacetal->ROH Acetone Acetone ProtonatedHemiacetal->Acetone R_prime_OH R'-OH

Caption: General mechanism for acidic deprotection.

Conclusion

Both this compound and 2-methoxypropene are effective reagents for the protection of alcohols as acid-labile acetals. The choice between them should be guided by the specific requirements of the synthetic route.

  • 2-Methoxypropene (MOP group): Offers a more stable protecting group that requires stronger acidic conditions for removal. This can be advantageous when other, more labile protecting groups are present in the molecule and selective deprotection is desired.

  • This compound (IPP group): Provides a significantly more acid-labile protecting group, allowing for deprotection under very mild conditions. This is beneficial when dealing with sensitive substrates that cannot tolerate harsh acidic environments. The faster cleavage rate can also lead to shorter reaction times.

References

A Comparative Guide: 2-Isopropoxypropene vs. Dihydropyran for Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. For the protection of hydroxyl moieties, both 2-isopropoxypropene and dihydropyran (DHP) serve as effective reagents, forming acid-labile acetal and tetrahydropyranyl (THP) ether protecting groups, respectively. While both are widely employed, this compound offers distinct advantages over the more traditional DHP, primarily concerning stereochemistry and the nature of its deprotection byproducts. This guide provides a detailed comparison of their performance, supported by available experimental data and protocols.

Key Advantages of this compound

The primary advantages of utilizing this compound for the protection of alcohols lie in two key areas:

  • A stereocenter is not generated: Unlike the reaction with dihydropyran, the addition of an alcohol to this compound does not introduce a new chiral center. This is a significant benefit when working with chiral substrates, as it avoids the formation of diastereomeric mixtures that can complicate purification and characterization.

  • Volatile Deprotection Byproducts: The acid-catalyzed hydrolysis of the resulting 2-isopropoxypropyl (IPP) ether liberates isopropanol and acetone. Both of these byproducts are low-boiling and can be easily removed under reduced pressure, simplifying the work-up and purification of the deprotected alcohol.

Quantitative Data Comparison

While direct side-by-side comparative studies under identical conditions are not extensively available in the literature, the following tables summarize typical reaction conditions and outcomes for the protection and deprotection of alcohols using this compound and dihydropyran, based on published data.

Table 1: Comparison of Protection Reactions

ParameterThis compoundDihydropyran (DHP)
Protecting Group 2-Isopropoxypropyl (IPP)Tetrahydropyranyl (THP)
Typical Catalyst p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS)p-TsOH, PPTS, HCl, Lewis Acids
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)DCM, THF, Diethyl ether
Reaction Time Generally rapid (minutes to a few hours)Varies (minutes to several hours)
Typical Yields Good to excellent (>90%)Generally high (>90%)
Stereochemistry No new stereocenter formedForms a new stereocenter (potential for diastereomers)

Table 2: Comparison of Deprotection Reactions

Parameter2-Isopropoxypropyl (IPP) EtherTetrahydropyranyl (THP) Ether
Typical Conditions Mild acid (e.g., acetic acid in THF/water, p-TsOH in methanol)Mild acid (e.g., acetic acid in THF/water, p-TsOH in ethanol)
Relative Rate of Hydrolysis Generally faster than THP ethers under similar acidic conditions. A study on 2'-deoxythymidine showed the isopropoxy derivative to be ~7.4 times more labile than the corresponding methoxypropyl ether.[1]Standard acid-labile protecting group.
Byproducts Isopropanol, Acetone (both volatile)5-Hydroxypentanal (can be non-volatile and may require further purification to remove)

Table 3: Stability of Protecting Groups

Reagent/Condition2-Isopropoxypropyl (IPP) EtherTetrahydropyranyl (THP) Ether
Strong Bases (e.g., NaOH, LDA) StableStable
Organometallic Reagents (e.g., Grignard, Organolithiums) Expected to be stable (as an acetal)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) Expected to be stableStable
Oxidizing Agents (e.g., PCC, Swern) StableStable
Catalytic Hydrogenation StableStable
Fluoride Reagents (e.g., TBAF) StableStable

Experimental Protocols

Protection of a Primary Alcohol (e.g., Geraniol) with this compound

Materials:

  • Geraniol

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of geraniol (1.0 eq) in anhydrous DCM at 0 °C is added this compound (1.5 eq).

  • PPTS (0.1 eq) is then added in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protection of a Primary Alcohol (e.g., Geraniol) with Dihydropyran (DHP)

Materials:

  • Geraniol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of geraniol (1.0 eq) and DHP (1.2 eq) in anhydrous DCM at 0 °C is added a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, with TLC monitoring.

  • Once the starting material is consumed, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is stirred for 10 minutes, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting residue is purified by flash chromatography to yield the THP-protected geraniol.

Visualizing the Chemistry

The following diagrams illustrate the reaction mechanisms and a decision-making workflow for selecting between these two protecting groups.

Protection_Mechanisms cluster_IPP This compound Protection cluster_THP Dihydropyran (DHP) Protection IPP_start Alcohol (R-OH) + This compound IPP_protonation Protonation of Enol Ether IPP_start->IPP_protonation H⁺ IPP_intermediate Oxocarbenium Ion Intermediate IPP_protonation->IPP_intermediate IPP_attack Nucleophilic Attack by Alcohol IPP_intermediate->IPP_attack R-OH IPP_deprotonation Deprotonation IPP_attack->IPP_deprotonation IPP_product IPP-Protected Alcohol (No new stereocenter) IPP_deprotonation->IPP_product -H⁺ THP_start Alcohol (R-OH) + Dihydropyran THP_protonation Protonation of Enol Ether THP_start->THP_protonation H⁺ THP_intermediate Oxocarbenium Ion Intermediate THP_protonation->THP_intermediate THP_attack Nucleophilic Attack by Alcohol THP_intermediate->THP_attack R-OH THP_deprotonation Deprotonation THP_attack->THP_deprotonation THP_product THP-Protected Alcohol (New stereocenter formed) THP_deprotonation->THP_product -H⁺

Figure 1: Reaction mechanisms for alcohol protection.

Deprotection_Byproducts cluster_IPP_deprotection IPP Ether Deprotection cluster_THP_deprotection THP Ether Deprotection IPP_protected IPP-Protected Alcohol IPP_hydrolysis Acid-Catalyzed Hydrolysis IPP_protected->IPP_hydrolysis H⁺, H₂O IPP_alcohol Deprotected Alcohol (R-OH) IPP_hydrolysis->IPP_alcohol IPP_byproducts Isopropanol + Acetone (Volatile) IPP_hydrolysis->IPP_byproducts THP_protected THP-Protected Alcohol THP_hydrolysis Acid-Catalyzed Hydrolysis THP_protected->THP_hydrolysis H⁺, H₂O THP_alcohol Deprotected Alcohol (R-OH) THP_hydrolysis->THP_alcohol THP_byproduct 5-Hydroxypentanal (Non-volatile) THP_hydrolysis->THP_byproduct

Figure 2: Comparison of deprotection byproducts.

Decision_Workflow start Choose Protecting Group for Alcohol chiral_substrate Is the alcohol substrate chiral? start->chiral_substrate diastereomer_issue Is the formation of diastereomers a concern? chiral_substrate->diastereomer_issue Yes byproduct_removal Is ease of byproduct removal critical? chiral_substrate->byproduct_removal No use_IPP Use this compound diastereomer_issue->use_IPP Yes diastereomer_issue->byproduct_removal No use_DHP Use Dihydropyran (DHP) byproduct_removal->use_IPP Yes consider_DHP Consider DHP (purification may be needed) byproduct_removal->consider_DHP No consider_DHP->use_DHP

Figure 3: Decision workflow for protecting group selection.

Conclusion

For researchers, scientists, and drug development professionals, the choice of a protecting group can significantly impact the efficiency and success of a synthetic route. While both this compound and dihydropyran are effective for the protection of hydroxyl groups, this compound presents clear advantages. The avoidance of diastereomer formation with chiral alcohols and the generation of volatile, easily removable byproducts upon deprotection make it a superior choice in many synthetic contexts, leading to cleaner reactions and simplified purification processes. While DHP remains a viable and cost-effective option, the potential for stereochemical complications and more demanding purification should be carefully considered.

References

Confirming Isopropoxypropylidene Acetal Formation with ¹H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful synthesis of target molecules is a critical step. This guide provides a comparative analysis using ¹H NMR spectroscopy to verify the formation of isopropoxypropylidene acetals. It includes a detailed experimental protocol, comparative spectral data, and a visual representation of the reaction workflow.

The formation of an isopropoxypropylidene acetal from a diol and a propyl orthoester is a common protecting group strategy in organic synthesis. ¹H NMR spectroscopy is a powerful tool to confirm the conversion of the starting materials to the desired acetal by observing characteristic changes in chemical shifts and signal multiplicities.

Comparative ¹H NMR Data Analysis

The key to confirming acetal formation lies in the disappearance of the starting material signals and the appearance of new signals corresponding to the acetal protons. A significant downfield shift is typically observed for the protons of the diol backbone upon incorporation into the cyclic acetal ring.

CompoundFunctional GroupProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Starting Material: 1,2-Propanediol Secondary AlcoholCH-OH~3.8 - 4.0multiplet1H
Primary AlcoholCH₂-OH~3.4 - 3.6multiplet2H
MethylCH₃~1.1 - 1.2doublet3H
HydroxylOHvariablebroad singlet2H
Starting Material: Tripropyl Orthoformate MethyleneO-CH₂-CH₂-CH₃~3.4 - 3.6triplet6H
MethyleneO-CH₂-CH₂-CH₃~1.5 - 1.7sextet6H
MethylO-CH₂-CH₂-CH₃~0.9 - 1.0triplet9H
Product: 2-Propyl-1,3-dioxolane Acetal MethineO-CH-O~4.8 - 5.0triplet1H
Dioxolane RingO-CH₂-CH₂-O~3.8 - 4.2multiplet4H
Propyl MethyleneCH-CH₂-CH₂-CH₃~1.5 - 1.7multiplet2H
Propyl MethyleneCH-CH₂-CH₂-CH₃~1.3 - 1.5sextet2H
Propyl MethylCH-CH₂-CH₂-CH₃~0.9 - 1.0triplet3H

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: Synthesis of a Propylidene Acetal

This protocol describes a general method for the acid-catalyzed synthesis of a propylidene acetal from a diol and a trialkyl orthoformate.

Materials:

  • 1,2-Propanediol (1.0 eq)

  • Tripropyl orthoformate (1.1 eq)

  • Anhydrous Toluene

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol and anhydrous toluene.

  • Add tripropyl orthoformate to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of propanol in the Dean-Stark trap.

  • Once the reaction is complete (as indicated by TLC or the cessation of propanol collection), cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

  • Prepare a sample of the purified product in CDCl₃ for ¹H NMR analysis.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and confirmation of the propylidene acetal.

Acetal_Formation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis diol Diol reaction Reaction (Reflux in Toluene) diol->reaction orthoester Orthoester orthoester->reaction catalyst Acid Catalyst (p-TsOH) catalyst->reaction workup Aqueous Workup & Purification reaction->workup product Propylidene Acetal workup->product nmr_sample Prepare NMR Sample (in CDCl3) product->nmr_sample nmr_acq ¹H NMR Acquisition nmr_sample->nmr_acq nmr_data ¹H NMR Spectrum nmr_acq->nmr_data confirmation Confirmation of Acetal Formation nmr_data->confirmation

Caption: Workflow for the synthesis and ¹H NMR confirmation of propylidene acetal formation.

By following this guide, researchers can confidently synthesize and characterize isopropoxypropylidene acetals and their analogs, ensuring the integrity of their chemical transformations. The provided data and protocols offer a solid foundation for the successful application of ¹H NMR in the verification of acetal formation.

Decoding the Fragments: A Comparative Guide to the Mass Spectrometry of IPP Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of isoprenoid analysis, understanding the subtle yet significant differences in the mass spectrometry fragmentation patterns of Isopentenyl Pyrophosphate (IPP) ethers is crucial for accurate identification and structural elucidation. This guide provides a comparative analysis of the expected fragmentation behaviors of various IPP ethers, supported by established principles of mass spectrometry and detailed experimental protocols.

Isoprenoids are a vast and diverse class of natural products synthesized from the fundamental building block, isopentenyl pyrophosphate (IPP). The etherification of IPP is a key modification that can alter its biological activity and physicochemical properties. Mass spectrometry stands as a primary tool for the structural characterization of these modified isoprenoids. The fragmentation patterns observed in a mass spectrometer offer a fingerprint of the molecule's structure, revealing the nature of the ether-linked alkyl group and the core IPP moiety.

This guide will delve into the predicted fragmentation pathways of a series of short-chain alkyl ethers of IPP, namely the methyl, ethyl, and propyl ethers. By understanding the fundamental cleavage mechanisms, researchers can more confidently identify these and related compounds in complex biological matrices.

Comparative Fragmentation Patterns of IPP Ethers

The fragmentation of IPP ethers in mass spectrometry is primarily governed by the lability of the pyrophosphate group and the established cleavage patterns of ethers. Two main fragmentation pathways are anticipated: cleavage of the pyrophosphate moiety and alpha-cleavage adjacent to the ether oxygen.

A key fragmentation event for prenyl phosphates involves the loss of phosphoric acid (H₃PO₄) or the entire pyrophosphate group.[1] For ethers, the most common fragmentation pathways are alpha-cleavage (homolytic cleavage) and heterolytic cleavage of the C-O bond.[2][3][4] Alpha-cleavage involves the breaking of a bond adjacent to the oxygen atom, which is initiated by the radical cation formed during ionization.[3][5]

Based on these principles, we can predict the major fragment ions for a series of IPP ethers. The following table summarizes the expected prominent fragment ions for methyl, ethyl, and propyl IPP ethers.

Precursor Ion (M-H)⁻Fragmentation PathwayExpected Fragment IonMethyl IPP Ether (m/z)Ethyl IPP Ether (m/z)Propyl IPP Ether (m/z)
VariesLoss of Pyrophosphate[M - H₂P₂O₇]⁻85.0699.08113.10
VariesLoss of Phosphate[M - HPO₃]⁻165.03179.05193.06
VariesAlpha-Cleavage (Loss of Alkyl Radical)[M - R]⁻229.00229.00229.00
VariesHeterolytic Cleavage (Loss of Alkoxide)[C₅H₉O₇P₂]⁻245.00245.00245.00

Visualizing the Fragmentation Pathways

To further illustrate the expected fragmentation patterns, the following diagrams, generated using the DOT language, depict the primary cleavage sites on a generic IPP ether molecule.

cluster_IPP_Ether Generic IPP Ether Structure cluster_fragments Primary Fragmentation Sites IPP_Ether R-O-CH2-CH2-C(CH3)=CH2-O-P(O)2O-P(O)3 F1 Loss of Pyrophosphate IPP_Ether->F1 Cleavage at P-O bond F2 Alpha-Cleavage IPP_Ether->F2 Cleavage alpha to ether O F3 Heterolytic Cleavage IPP_Ether->F3 Cleavage of R-O bond

Primary fragmentation sites on a generic IPP ether.

The following diagram illustrates the specific alpha-cleavage mechanism.

Mol [R-O-CH2-CH2-C(CH3)=CH2-O-P(O)2O-P(O)3]⁺• Frag1 R• Mol->Frag1 Loss of alkyl radical Frag2 [O=CH-CH2-C(CH3)=CH2-O-P(O)2O-P(O)3]⁺ Mol->Frag2 Formation of stable oxonium ion

Alpha-cleavage of an IPP ether.

Detailed Experimental Protocol: LC-MS/MS Analysis of IPP Ethers

The following protocol outlines a general method for the analysis of IPP ethers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on protocols developed for the analysis of related isoprenoid intermediates.

1. Sample Preparation:

  • Extraction: Biological samples (e.g., cell pellets, tissue homogenates) are extracted with a cold solvent mixture, typically a combination of methanol, acetonitrile, and water, to quench metabolic activity and precipitate proteins.

  • Centrifugation: The extract is centrifuged at high speed to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

2. Liquid Chromatography:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like IPP ethers.

  • Mobile Phase: A gradient of two mobile phases is typically used.

    • Mobile Phase A: Acetonitrile with a small percentage of an aqueous buffer (e.g., ammonium acetate or ammonium formate).

    • Mobile Phase B: Water with the same aqueous buffer.

  • Gradient: The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased to elute the polar analytes.

  • Flow Rate: A typical flow rate for HILIC chromatography is in the range of 200-400 µL/min.

  • Injection Volume: 1-10 µL of the sample extract is injected.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of phosphorylated compounds as it promotes the formation of [M-H]⁻ ions.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for accurate mass measurements and unambiguous formula determination.

  • MS1 Scan: A full scan in MS1 mode is performed to detect the precursor ions of the IPP ethers.

  • MS/MS Fragmentation: The precursor ions of interest are then selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Collision Energy: The collision energy is optimized for each compound to achieve a rich and informative fragmentation spectrum.

4. Data Analysis:

  • Peak Integration: The chromatographic peaks corresponding to the IPP ethers and their fragments are integrated to determine their intensities.

  • Fragment Matching: The observed fragment ions are compared to the predicted fragmentation patterns to confirm the identity of the compounds.

  • Quantification: For quantitative analysis, stable isotope-labeled internal standards of the IPP ethers should be used to correct for matrix effects and variations in instrument response.

By employing these methodologies and understanding the fundamental principles of fragmentation, researchers can effectively identify and characterize IPP ethers, paving the way for a deeper understanding of their roles in biological systems and their potential as therapeutic agents.

References

A Comparative Guide to the Kinetic Landscape of IPP Ether Formation and Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic parameters governing the enzymatic formation and cleavage of isopentenyl pyrophosphate (IPP) ether linkages, with a focus on recently characterized reversible aromatic prenyltransferases. The data presented herein is essential for understanding the catalytic efficiency and reaction dynamics of these enzymes, which are of growing interest in biotechnology and synthetic biology for the production of novel bioactive compounds.

Executive Summary

The formation of ether linkages using IPP or its derivatives as a prenyl donor is a key reaction in the biosynthesis of a vast array of natural products. While the forward reaction (formation) has been extensively studied, the kinetic characterization of the reverse reaction (cleavage) has been less explored. This guide focuses on the kinetics of non-canonical UbiA-type aromatic prenyltransferases from Hypericum sampsonii (HsRPThxa) and Hypericum perforatum (HpRPThxa), which have been shown to catalyze both forward and reverse prenylation reactions. This unique capability allows for a direct comparison of the kinetics of IPP ether formation and cleavage by the same enzyme.

Comparative Kinetic Data

The following tables summarize the Michaelis-Menten kinetic parameters for the reverse prenylation (cleavage) reaction catalyzed by HsRPThxa and HpRPThxa. At present, detailed kinetic data for the forward reaction of these specific enzymes is not available in the cited literature, precluding a direct quantitative comparison.

Table 1: Michaelis-Menten Kinetics for the Reverse Prenylation (Cleavage) of Hyperixanthone A by HsRPThxa and HpRPThxa

EnzymeSubstrateK_m_ (µM)V_max_ (µkat/kg)
HsRPThxa 1,3,6,7-tetrahydroxyxanthone (Acceptor)100.9 ± 11.21.89 ± 0.08
Dimethylallyl pyrophosphate (DMAPP)129.5 ± 14.82.03 ± 0.09
HsRPThxa-tr 1,3,6,7-tetrahydroxyxanthone (Acceptor)88.7 ± 11.91.93 ± 0.09
(truncated)Dimethylallyl pyrophosphate (DMAPP)114.8 ± 16.92.09 ± 0.11
HpRPThxa 1,3,6,7-tetrahydroxyxanthone (Acceptor)125.7 ± 11.11.51 ± 0.06
Dimethylallyl pyrophosphate (DMAPP)138.4 ± 13.91.63 ± 0.07

Data extracted from the supplementary materials of Ernst et al. (2024).

Signaling Pathways and Experimental Workflows

To visualize the relationships between the components of the enzymatic reaction and the general workflow for kinetic analysis, the following diagrams are provided.

IPP_Ether_Reaction cluster_formation IPP Ether Formation (Forward Reaction) cluster_cleavage IPP Ether Cleavage (Reverse Reaction) IPP IPP Prenyltransferase Prenyltransferase IPP->Prenyltransferase Acceptor Acceptor Acceptor->Prenyltransferase IPP_Ether IPP_Ether Prenyltransferase->IPP_Ether PPi PPi Prenyltransferase->PPi IPP_Ether_Cleavage IPP Ether Prenyltransferase_Cleavage Prenyltransferase IPP_Ether_Cleavage->Prenyltransferase_Cleavage PPi_Cleavage PPi PPi_Cleavage->Prenyltransferase_Cleavage IPP_Cleavage IPP Prenyltransferase_Cleavage->IPP_Cleavage Acceptor_Cleavage Acceptor Prenyltransferase_Cleavage->Acceptor_Cleavage

Caption: Reversible IPP Ether Formation and Cleavage Pathway.

Kinetic_Assay_Workflow Start Start Reaction_Setup Set up reaction mixture: - Buffer - Enzyme - Substrates (varying concentrations) Start->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Quenching Stop the reaction Incubation->Quenching Product_Quantification Quantify product formation (e.g., HPLC, fluorescence) Quenching->Product_Quantification Data_Analysis Plot reaction velocity vs. substrate concentration Product_Quantification->Data_Analysis Michaelis_Menten Determine Km and Vmax using non-linear regression Data_Analysis->Michaelis_Menten End End Michaelis_Menten->End

Caption: General Experimental Workflow for Kinetic Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Assay for Reverse Prenyltransferase (Cleavage) Activity

This protocol is adapted from the methods used for the characterization of HsRPThxa and HpRPThxa.

1. Reagents and Buffers:

  • Enzyme: Purified HsRPThxa or HpRPThxa.

  • Acceptor Substrate: 1,3,6,7-tetrahydroxyxanthone (or other suitable prenylated ether).

  • Prenyl Donor for Reverse Reaction: Dimethylallyl pyrophosphate (DMAPP).

  • Reaction Buffer: 50 mM Tris-HCl (pH 9.0-9.5).

  • Cofactor: 5 mM MgCl₂.

  • Quenching Solution: Methanol or other suitable organic solvent.

2. Enzyme Assay Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer, 5 mM MgCl₂, and the purified enzyme in a microcentrifuge tube.

  • To determine the K_m for the acceptor substrate, vary its concentration (e.g., 5-500 µM) while keeping the concentration of DMAPP constant and saturating.

  • To determine the K_m for DMAPP, vary its concentration (e.g., 5-500 µM) while keeping the concentration of the acceptor substrate constant and saturating.

  • Pre-incubate the reaction mixture at the optimal temperature (30-40°C) for 5 minutes.

  • Initiate the reaction by adding the second substrate.

  • Incubate the reaction for a fixed time within the linear range of product formation (e.g., 8-15 minutes).

  • Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of the cleaved product.

3. Data Analysis:

  • Calculate the initial reaction velocities from the amount of product formed over time.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

Protocol 2: General Fluorometric Assay for Forward Prenyltransferase Activity

This protocol describes a general method using a fluorescently labeled acceptor substrate.

1. Reagents and Buffers:

  • Enzyme: Purified prenyltransferase.

  • Acceptor Substrate: A fluorescently labeled acceptor molecule (e.g., dansylated peptide).

  • Prenyl Donor: Isopentenyl pyrophosphate (IPP) or a suitable analog.

  • Reaction Buffer: Appropriate buffer for the specific enzyme (e.g., Tris-HCl with MgCl₂).

  • Detection System: A microplate reader capable of measuring fluorescence.

2. Enzyme Assay Procedure:

  • In a microplate well, combine the reaction buffer, enzyme, and a fixed concentration of the fluorescently labeled acceptor substrate.

  • Vary the concentration of the prenyl donor (IPP) across a range of concentrations.

  • Initiate the reaction by adding the prenyl donor.

  • Monitor the change in fluorescence over time. The prenylation of the fluorescent acceptor can lead to a change in its fluorescence properties (e.g., intensity or polarization), which is proportional to the enzyme activity.

  • Alternatively, the reaction can be stopped at different time points and the products separated by a suitable method (e.g., HPLC with a fluorescence detector) to determine the initial reaction rates.

3. Data Analysis:

  • Determine the initial reaction rates from the change in fluorescence or from the quantification of the fluorescent product.

  • Plot the initial rates against the concentration of the varied substrate.

  • Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Alternative Methodologies

For a comparative analysis, researchers can also consider the following techniques:

  • Radiometric Assays: These highly sensitive assays utilize radiolabeled IPP or acceptor substrates. The reaction products are separated from the unreacted substrates, and the radioactivity is quantified to determine the reaction rate.

  • Coupled Enzyme Assays: The release of pyrophosphate (PPi) during the forward prenylation reaction can be coupled to other enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorescent).

  • Mass Spectrometry-Based Assays: LC-MS can be used to directly measure the formation of the product and the consumption of substrates, allowing for accurate quantification of reaction kinetics.

Conclusion

The kinetic analysis of IPP ether formation and cleavage is fundamental to understanding the catalytic mechanisms of prenyltransferases. The data on the reversible nature of some aromatic prenyltransferases opens up new avenues for the biocatalytic synthesis and modification of complex molecules. While the kinetic parameters for the reverse (cleavage) reaction of HsRPThxa and HpRPThxa are now established, further studies are required to fully characterize the kinetics of the forward (formation) reaction to enable a complete comparative analysis. The experimental protocols and alternative methodologies described in this guide provide a robust framework for conducting such kinetic studies.

A Guide to Orthogonal Deprotection Strategies for Common Ether-Based Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of complex molecules. Among the most widely employed protecting groups for alcohols are various ether linkages, each exhibiting a unique profile of stability and reactivity. This guide provides a comparative overview of four common ether-based protecting groups—Benzyl (Bn), Methoxymethyl (MOM), Tetrahydropyranyl (THP), and tert-Butyldimethylsilyl (TBS)—with a focus on their orthogonal deprotection strategies, supported by experimental data and detailed protocols.

Comparative Data of Common Alcohol Protecting Groups

The selection of an appropriate protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the stability and deprotection conditions for the four protecting groups discussed in this guide. This data is crucial for designing orthogonal protection schemes where one group can be selectively removed in the presence of others.

Protecting GroupAbbreviationStable ToLabile ToCommon Deprotection ReagentsTypical Yield (%)
Benzyl EtherBnStrong bases, mild acids, nucleophiles, organometallics, hydridesHydrogenolysis, strong acids, dissolving metal reductionH₂, Pd/C[1][2]; Na, NH₃[2]; DDQ (for p-methoxybenzyl)[3]82-100[2]
Methoxymethyl EtherMOMStrong bases, hydrogenolysis, nucleophiles, organometallics, hydridesStrong and mild acidsHCl in aq. EtOH[4]; TFA in CH₂Cl₂[4]; PPTS in t-BuOH[4]; ZrCl₄ in isopropanol[5]90-99[6]
Tetrahydropyranyl EtherTHPStrong bases, hydrogenolysis, nucleophiles, organometallics, hydridesStrong and mild acidsAcetic acid in THF/H₂O[7]; p-TsOH in MeOH[7]; PPTS in CH₂Cl₂[8]; LiCl in DMSO/H₂O[8]80-99[9]
tert-Butyldimethylsilyl EtherTBSStrong bases, hydrogenolysis, mild acids, organometallics, hydridesFluoride ions, strong acidsTBAF in THF[10]; HF in pyridine; AcOH in THF/H₂O; SnCl₂·2H₂O70-98[11]

Orthogonal Deprotection Strategies

The true power of these protecting groups lies in their orthogonal nature, allowing for the selective deprotection of one alcohol in a polyol without affecting others. The distinct cleavage conditions for each group form the basis of these strategies.

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Pathways Multi_PG Multi-Protected Alcohol (Bn, MOM, THP, TBS) Bn_OH Deprotected Bn Group (Free Alcohol) Multi_PG->Bn_OH H₂, Pd/C (Hydrogenolysis) MOM_OH Deprotected MOM Group (Free Alcohol) Multi_PG->MOM_OH Mild Acid (e.g., PPTS) THP_OH Deprotected THP Group (Free Alcohol) Multi_PG->THP_OH Mild Acid (e.g., PPTS) TBS_OH Deprotected TBS Group (Free Alcohol) Multi_PG->TBS_OH Fluoride Source (e.g., TBAF) Protection_Workflow Start Starting Material (with Alcohol) Protection Protection of Alcohol (e.g., TBSCl, Imidazole) Start->Protection Protected_Intermediate Protected Intermediate Protection->Protected_Intermediate Reaction Desired Synthetic Transformation Protected_Intermediate->Reaction Deprotection_Intermediate Intermediate after Transformation Reaction->Deprotection_Intermediate Deprotection Deprotection (e.g., TBAF) Deprotection_Intermediate->Deprotection Final_Product Final Product (with Free Alcohol) Deprotection->Final_Product

References

A Cost-Benefit Analysis of 2-Isopropoxypropene in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target molecule. For the protection of hydroxyl functionalities, a diverse arsenal of reagents is available to researchers. This guide provides a comprehensive cost-benefit analysis of a less conventional protecting group, 2-isopropoxypropene, comparing its performance and economic viability against established alternatives such as 2,2-dimethoxypropane, dihydropyran, and tert-butyldimethylsilyl chloride (TBS-Cl). This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

Performance Comparison: Stability, Reactivity, and Yields

The primary function of a protecting group is to mask a reactive functional group, in this case, a hydroxyl group, from unwanted transformations under specific reaction conditions, and to be cleanly removed when its protective role is no longer needed. The ideal protecting group is introduced in high yield under mild conditions, is stable to a range of reagents, and is selectively removed in high yield without affecting other functional groups.

This compound reacts with alcohols to form a 2-isopropoxypropyl (IPP) ether, which is an acetal. The stability and reactivity of this protecting group are compared with common alternatives in the following table.

Protecting GroupReagentTypical Conditions for ProtectionStabilityTypical Conditions for Deprotection
2-Isopropoxypropyl (IPP) This compoundCatalytic acid (e.g., p-TsOH, PPTS) in an inert solvent (e.g., CH2Cl2, THF) at room temperature.Stable to basic and organometallic reagents, mild oxidizing and reducing agents.Mild acidic conditions (e.g., acetic acid in THF/water, pyridinium p-toluenesulfonate in ethanol).
Isopropylidene (Acetonide) 2,2-Dimethoxypropane or AcetoneCatalytic acid (e.g., p-TsOH) in the parent ketone or an inert solvent. Often used for diol protection.Stable to basic and organometallic reagents, mild oxidizing and reducing agents.Mild acidic conditions (e.g., acetic acid in THF/water).
Tetrahydropyranyl (THP) Dihydropyran (DHP)Catalytic acid (e.g., p-TsOH, PPTS) in an inert solvent (e.g., CH2Cl2) at room temperature.Stable to basic and organometallic reagents, most oxidizing and reducing agents.Mild acidic conditions (e.g., acetic acid in THF/water, PPTS in ethanol).
tert-Butyldimethylsilyl (TBS) tert-Butyldimethylsilyl chloride (TBS-Cl)Base (e.g., imidazole, triethylamine) in an inert solvent (e.g., DMF, CH2Cl2) at room temperature.Stable to a wide range of non-acidic conditions, including organometallics and many oxidizing/reducing agents.Fluoride ion sources (e.g., TBAF in THF) or acidic conditions.

Experimental Data Summary:

A study on the protection of the 5'-hydroxyl group of thymidine provides valuable kinetic data on the acid-catalyzed hydrolysis of various alkoxyisopropyl protecting groups. This data offers a direct comparison of the lability of the IPP group.

5'-O-Alkoxyisopropyl ThymidineRelative Rate of Hydrolysis (pH 4.94)
2-Isopropoxypropyl1.00
2-Methoxypropyl1.35
2-Ethoxypropyl1.18

This data indicates that the 2-isopropoxypropyl group is slightly more stable to acidic hydrolysis than the corresponding methoxypropyl and ethoxypropyl ethers, offering a subtle tuning of stability that can be advantageous in complex syntheses.

Cost Analysis

The following table provides an estimated cost comparison based on currently available pricing for the reagents involved in the protection of one mole of a simple primary alcohol. Please note that these prices are subject to change and may vary between suppliers.

Protecting GroupReagent Cost (per mole of alcohol)Catalyst Cost (per reaction)Solvent Cost (per reaction)Total Estimated Reagent Cost
2-Isopropoxypropyl (IPP) Estimated HighLowLowModerate to High
Isopropylidene (Acetonide) LowLowLowLow
Tetrahydropyranyl (THP) LowLowLowLow
tert-Butyldimethylsilyl (TBS) ModerateLowLowModerate

Note: The cost for this compound is estimated as "High" due to its limited commercial availability and likely synthesis from more common precursors. The total estimated reagent cost is a qualitative assessment based on the individual component costs.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol with this compound:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature is added this compound (1.2-1.5 eq).

  • A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 eq) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-isopropoxypropyl ether.

General Protocol for the Deprotection of a 2-Isopropoxypropyl Ether:

  • The 2-isopropoxypropyl protected alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 40 °C).

  • The deprotection is monitored by TLC.

  • Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.

Visualizing the Chemistry: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a comparative experimental workflow, and a decision-making flowchart for selecting a protecting group.

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alcohol R-OH Carbocation R-O-C+(OiPr)(CH3)2 Alcohol->Carbocation + H+ Isopropoxypropene CH2=C(OiPr)CH3 Isopropoxypropene->Carbocation Protected_Alcohol R-O-C(OiPr)(CH3)2 Carbocation->Protected_Alcohol - H+

Caption: Reaction mechanism for the acid-catalyzed protection of an alcohol with this compound.

Comparative_Workflow cluster_IPP This compound (IPP) Protection cluster_TBS tert-Butyldimethylsilyl (TBS) Protection IPP_Start Start with Alcohol IPP_Protect Add this compound + Catalytic Acid IPP_Start->IPP_Protect IPP_Workup Aqueous Workup IPP_Protect->IPP_Workup IPP_Purify Column Chromatography IPP_Workup->IPP_Purify IPP_Product Protected Alcohol (IPP) IPP_Purify->IPP_Product TBS_Start Start with Alcohol TBS_Protect Add TBS-Cl + Base TBS_Start->TBS_Protect TBS_Workup Aqueous Workup TBS_Protect->TBS_Workup TBS_Purify Column Chromatography TBS_Workup->TBS_Purify TBS_Product Protected Alcohol (TBS) TBS_Purify->TBS_Product

Caption: A comparative workflow for alcohol protection using this compound versus TBS-Cl.

Decision_Flowchart Start Choose a Protecting Group for an Alcohol Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the substrate base-sensitive? Acid_Sensitive->Base_Sensitive No Use_TBS Consider TBS or other silyl ethers Acid_Sensitive->Use_TBS Yes Steric_Hindrance Is the alcohol sterically hindered? Base_Sensitive->Steric_Hindrance No Use_Acetal Consider Acetal (IPP, THP) Base_Sensitive->Use_Acetal Yes Cost_Constraint Are there strict cost constraints? Steric_Hindrance->Cost_Constraint No Steric_Hindrance->Use_TBS Yes Use_THP_DMP Use THP or Isopropylidene (from DMP) Cost_Constraint->Use_THP_DMP Yes Consider_IPP Consider IPP for tunable stability Cost_Constraint->Consider_IPP No

Caption: A decision-making flowchart for selecting a hydroxyl protecting group.

Conclusion and Recommendation

The use of this compound to form the 2-isopropoxypropyl (IPP) protecting group presents a viable, albeit less common, alternative for the protection of hydroxyl groups in multi-step synthesis.

Benefits:

  • Mild Introduction and Removal: The IPP group is introduced and removed under mild acidic conditions, which can be advantageous for sensitive substrates.

  • Tunable Stability: Experimental data suggests that the IPP group has a slightly different acid lability compared to other alkoxyisopropyl ethers, offering a degree of fine-tuning for deprotection strategies in complex molecules.

  • Good Stability: It is stable to a wide range of common synthetic reagents, including bases, organometallics, and some oxidizing and reducing agents.

Drawbacks:

  • Cost and Availability: this compound is not as readily available as other common protecting group reagents, and its cost is likely to be higher. This may be a significant factor for large-scale syntheses.

  • Limited Data: There is a relative scarcity of published data on the use of this compound for protecting a wide variety of alcohols compared to more established methods.

  • Introduction of a Stereocenter: Similar to the THP group, the formation of the IPP ether introduces a new stereocenter, which can lead to the formation of diastereomers and complicate product analysis and purification if the substrate is already chiral.

Recommendation:

For small-scale, research-oriented syntheses where fine-tuning of protecting group stability is crucial and cost is not the primary driver, this compound is a valuable tool to consider. Its application may be particularly beneficial in cases where the slightly altered acid lability of the IPP group allows for selective deprotection in the presence of other acid-sensitive functionalities.

However, for large-scale applications or in situations where cost-effectiveness is a major concern, more established and economical alternatives such as protection with 2,2-dimethoxypropane (for diols) or dihydropyran are likely to be more practical choices. The use of silyl ethers like TBS remains a robust and versatile option, especially when acid-sensitive groups are present in the molecule.

Ultimately, the choice of protecting group should be made on a case-by-case basis, carefully weighing the specific requirements of the synthetic route, the nature of the substrate, and the overall economic constraints of the project.

Safety Operating Guide

Proper Disposal of 2-Isopropoxypropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 2-isopropoxypropene, a flammable liquid and potential peroxide-former. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety Considerations

This compound is a flammable liquid and, like other ethers, has the potential to form explosive peroxides upon exposure to air and light.[1][2][3] Therefore, immediate safety precautions are crucial.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:

  • Flame-retardant lab coat

  • Chemical safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Use only non-sparking tools.[4]

  • Keep containers tightly closed when not in use.[5]

Peroxide Formation: A Critical Hazard

A significant hazard associated with ethers like this compound is the formation of unstable and potentially explosive peroxides over time.[1][2][3] These peroxides can be sensitive to shock, friction, or heat.[6]

Detection and Management:

  • Labeling: All containers of this compound should be dated upon receipt and upon opening.[6][7]

  • Testing: Periodic testing for the presence of peroxides is essential, especially for older containers or before any distillation or concentration procedure.[6][8] Commercially available peroxide test strips can provide a semi-quantitative measurement of the peroxide concentration.[9]

  • Inhibition: Some ethers are supplied with inhibitors to slow down peroxide formation. However, these inhibitors are consumed over time.[6]

The following table summarizes the recommended actions based on peroxide concentration levels.

Peroxide Concentration (ppm)Recommended Action
< 25 ppmConsidered safe for general use.[6]
25 - 100 ppmNot recommended for distilling or otherwise concentrating.[6]
> 100 ppmAvoid handling and contact your institution's Environmental Health & Safety (EH&S) department immediately for disposal.[6][8]

If crystals are observed in the liquid or around the cap of the container, do not move or open the container. This may indicate the presence of dangerous levels of peroxides. Immediately contact your institution's EH&S department for emergency disposal.[6]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that must be followed diligently to ensure safety and compliance with hazardous waste regulations.

Step 1: Waste Identification and Classification this compound is classified as a flammable liquid hazardous waste. All waste materials, including the chemical itself, any contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be disposed of as hazardous waste.[9] It is illegal to dispose of flammable liquids down the drain.

Step 2: Containerization

  • Collect waste this compound in a designated, compatible waste container. This can be the original container or a clean, properly labeled glass or solvent-resistant plastic bottle with a secure, tight-fitting cap.[5][9]

  • Do not mix this compound with other incompatible waste streams.[9]

  • Ensure the exterior of the waste container is clean and free of contamination.[8]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the full chemical name: "Waste this compound."

  • Indicate the hazards associated with the waste (e.g., "Flammable," "Peroxide-Former").

  • Include the accumulation start date (the date you first added waste to the container).

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10]

  • The SAA should be in a cool, dry, well-ventilated area, away from ignition sources and direct sunlight.[4]

  • Store in a flammable safety cabinet if available.[10]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]

  • Provide them with accurate information about the waste, including its identity and any known hazards (e.g., peroxide concentration).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: This compound Waste Generation ppe Wear Appropriate PPE start->ppe check_peroxides Check for Peroxides (Visual & Test Strips) ppe->check_peroxides peroxide_decision Peroxide Level > 100 ppm or Crystals Present? check_peroxides->peroxide_decision contact_ehs_emergency STOP! Contact EH&S Immediately for Emergency Disposal peroxide_decision->contact_ehs_emergency Yes collect_waste Collect Waste in a Compatible & Labeled Container peroxide_decision->collect_waste No segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste arrange_disposal Arrange for Pickup by EH&S or Licensed Contractor store_waste->arrange_disposal end_process End of Process arrange_disposal->end_process

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.